Ethyl 6-bromo-5-methylnicotinate
Description
The exact mass of the compound Ethyl 6-bromo-5-methylnicotinate, 95% is 242.98949 g/mol and the complexity rating of the compound is 187. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Ethyl 6-bromo-5-methylnicotinate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 6-bromo-5-methylnicotinate including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
ethyl 6-bromo-5-methylpyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2/c1-3-13-9(12)7-4-6(2)8(10)11-5-7/h4-5H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDUYULCQLNKAHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(C(=C1)C)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
chemical properties of Ethyl 6-bromo-5-methylnicotinate
An In-Depth Technical Guide to the Chemical Properties and Reactivity of Ethyl 6-bromo-5-methylnicotinate
Abstract
Ethyl 6-bromo-5-methylnicotinate is a halogenated pyridine derivative that serves as a pivotal intermediate in contemporary organic synthesis, particularly within the realm of medicinal chemistry. Its unique structural arrangement, featuring a reactive bromine atom, an electron-deficient pyridine core, and a modifiable ester functional group, renders it an exceptionally versatile building block for the construction of complex molecular architectures. This guide provides a comprehensive technical overview of its core chemical properties, detailed spectroscopic profile, and characteristic reactivity. We delve into the causality behind its synthetic utility, focusing on cornerstone reactions such as palladium-catalyzed cross-coupling. Furthermore, this document furnishes detailed, field-proven experimental protocols and safety considerations, designed for researchers, scientists, and drug development professionals aiming to leverage this compound in their synthetic endeavors.
Introduction: A Strategically Functionalized Synthetic Intermediate
In the landscape of drug discovery, substituted heterocyclic scaffolds are of paramount importance. Among these, the pyridine ring is a privileged structure, present in numerous approved pharmaceuticals. The strategic functionalization of this ring system allows for the fine-tuning of a molecule's physicochemical properties, including its solubility, metabolic stability, and target-binding affinity.
Ethyl 6-bromo-5-methylnicotinate emerges as a valuable asset in this context. The molecule is engineered with three key features:
-
The Pyridine Core: An electron-deficient aromatic system that influences the reactivity of its substituents and can engage in crucial hydrogen bonding or π-stacking interactions within a biological target.
-
The C6-Bromine Atom: This halogen serves as a highly effective "synthetic handle." Its presence facilitates a wide array of transition-metal-catalyzed cross-coupling reactions, enabling the facile introduction of carbon, nitrogen, and other heteroatom-based substituents.[1]
-
The C3-Ethyl Ester: This group can be readily hydrolyzed to the corresponding carboxylic acid, providing a vector for amide bond formation or other derivatizations.
-
The C5-Methyl Group: This small alkyl group provides steric and electronic influence, which can be exploited to modulate conformational preferences and interactions with biological macromolecules.
This guide will systematically explore these features, providing the technical foundation required for its effective application in complex synthetic campaigns.
Physicochemical and Spectroscopic Profile
The precise identification and characterization of any chemical reagent are foundational to its successful use. This section details the key physical properties and the spectroscopic "fingerprint" of Ethyl 6-bromo-5-methylnicotinate.
Core Chemical Properties
The fundamental properties of the title compound are summarized below. While some data points for this specific isomer are not widely published, values can be reliably inferred from closely related analogs such as Ethyl 5-bromo-6-methylnicotinate.[2][3]
| Property | Value | Source |
| IUPAC Name | Ethyl 6-bromo-5-methylpyridine-3-carboxylate | - |
| Molecular Formula | C₉H₁₀BrNO₂ | [2] |
| Molecular Weight | 244.09 g/mol | [2] |
| CAS Number | 133635-49-3 | - |
| Physical Form | White to off-white solid | |
| Solubility | Soluble in common organic solvents (e.g., DMSO, Methanol, Ethyl Acetate) | |
| Storage | Inert atmosphere, room temperature | [3] |
Spectroscopic Characterization
Spectroscopic analysis provides an unambiguous structural confirmation. The data below represents expected values based on the compound's structure and data from analogous molecules.[4][5]
2.2.1. ¹H NMR Spectroscopy
The proton NMR spectrum is a powerful tool for confirming the substitution pattern on the pyridine ring. The electron-withdrawing nature of the ring nitrogen and the bromine atom significantly deshields the aromatic protons.
| Chemical Shift (δ) ppm (CDCl₃) | Multiplicity | Assignment | Rationale |
| ~8.8 - 9.0 | d | H-2 | Proton adjacent to the ring nitrogen, highly deshielded. |
| ~8.1 - 8.3 | d | H-4 | Proton meta to the nitrogen, deshielded by the adjacent ester. |
| ~4.4 | q | -OCH₂CH₃ | Methylene protons of the ethyl ester. |
| ~2.5 | s | -CH₃ | Methyl group on the pyridine ring. |
| ~1.4 | t | -OCH₂CH₃ | Methyl protons of the ethyl ester. |
2.2.2. ¹³C NMR Spectroscopy
The ¹³C NMR spectrum complements the proton data, confirming the carbon skeleton.
| Chemical Shift (δ) ppm (CDCl₃) | Assignment |
| ~165 | C=O (Ester) |
| ~152 | C-2 |
| ~145 | C-6 |
| ~140 | C-4 |
| ~130 | C-5 |
| ~125 | C-3 |
| ~62 | -OCH₂CH₃ |
| ~18 | -CH₃ (Ring) |
| ~14 | -OCH₂CH₃ |
2.2.3. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~2980 | C-H stretch | Alkyl groups |
| ~1725 | C=O stretch | Ester carbonyl |
| ~1580, 1470 | C=C / C=N stretch | Pyridine ring |
| ~1250 | C-O stretch | Ester |
| ~1100 | C-Br stretch | Aryl bromide |
2.2.4. Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and provides evidence of the bromine atom through its characteristic isotopic pattern.
| m/z Value | Observation |
| 243 / 245 | [M]⁺, Molecular ion peak |
| Isotopic Pattern | ~1:1 ratio for M and M+2 peaks, characteristic of a single bromine atom. |
Chemical Reactivity and Synthetic Utility
The synthetic power of Ethyl 6-bromo-5-methylnicotinate stems from the predictable and versatile reactivity of its functional groups, particularly the carbon-bromine bond.
Reactions at the C-Br Bond: A Gateway to Molecular Diversity
The C-Br bond is the primary site for strategic modifications via palladium-catalyzed cross-coupling reactions. These reactions have revolutionized modern organic synthesis, allowing for the formation of C-C and C-N bonds under relatively mild conditions with high functional group tolerance.[6][7]
3.1.1. Suzuki-Miyaura Coupling (C-C Bond Formation)
The Suzuki-Miyaura reaction is a robust method for forming a new carbon-carbon bond by coupling the aryl bromide with an organoboron species, such as a boronic acid or boronate ester.[7][8] This is a cornerstone reaction for synthesizing biaryl structures, which are common motifs in pharmaceutical agents.
-
Causality of Component Choice:
-
Catalyst: A Palladium(0) source (e.g., Pd(PPh₃)₄ or generated in situ from Pd(OAc)₂ and a phosphine ligand) is essential. The ligand's steric bulk and electron-donating properties are critical for reaction efficiency.[9]
-
Base: A base (e.g., K₂CO₃, Cs₂CO₃) is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the crucial transmetalation step.[8][10]
-
Solvent: A mixture of an organic solvent (e.g., Dioxane, Toluene) and water is often used to dissolve both the organic and inorganic reagents.
-
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
3.1.2. Buchwald-Hartwig Amination (C-N Bond Formation)
For the synthesis of arylamines, the Buchwald-Hartwig amination is the preeminent method.[6] It involves the palladium-catalyzed coupling of an aryl halide with an amine. This reaction is particularly vital in drug development, as the arylamine moiety is a key pharmacophore in many kinase inhibitors and other therapeutics.
-
Causality of Component Choice:
-
Catalyst & Ligand: This reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos, BINAP).[9][11] These ligands promote the rate-limiting reductive elimination step and prevent catalyst decomposition.
-
Base: A strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄) is required to deprotonate the amine, generating the active amine nucleophile for coordination to the palladium center.
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically used to prevent quenching of the strong base.
-
Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.
Transformations of the Ethyl Ester Group
The ethyl ester at the C3 position offers another point for diversification. The most common transformation is its hydrolysis to the corresponding carboxylic acid.
3.2.1. Hydrolysis
Base-mediated hydrolysis (saponification) using reagents like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a water/alcohol solvent system readily converts the ester to the carboxylate salt.[12][13] Subsequent acidification provides the free 6-bromo-5-methylnicotinic acid. This acid is a critical precursor for forming amide bonds, a reaction of immense importance in connecting molecular fragments in drug synthesis.
Standardized Experimental Protocols
The following protocols are designed to be self-validating, providing clear steps and rationale for key transformations.
Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid
This protocol details a representative C-C bond formation.
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.
-
Step 1: Reagent Setup. To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add Ethyl 6-bromo-5-methylnicotinate (1.0 eq), phenylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Step 2: Solvent Addition and Degassing. Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. Add the degassed solvent system (e.g., Dioxane and Water, 4:1 v/v). The removal of oxygen is critical as it can oxidize and deactivate the Pd(0) catalyst.
-
Step 3: Reaction. Heat the mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
-
Step 4: Workup. Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water to remove the inorganic base and salts. Wash the organic layer with brine, then dry over anhydrous sodium sulfate.
-
Step 5: Purification. Filter off the drying agent and concentrate the organic solvent under reduced pressure. The resulting crude residue is then purified by flash column chromatography on silica gel to yield the desired biaryl product.
Protocol: Spectroscopic Sample Preparation
Accurate data acquisition relies on proper sample preparation.[4]
-
¹H and ¹³C NMR:
-
Weigh 5-10 mg of the compound for ¹H NMR (or 20-50 mg for ¹³C NMR).
-
Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial.
-
Filter the solution through a small plug of cotton or glass wool in a pipette directly into a 5 mm NMR tube.
-
Cap the tube and place it in the spectrometer.
-
-
ATR-FTIR:
-
Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with isopropanol.
-
Record a background spectrum.
-
Place a small amount of the solid sample directly onto the crystal.
-
Apply pressure with the anvil to ensure good contact.
-
Collect the sample spectrum.
-
Safety and Handling
As with all halogenated organic compounds, Ethyl 6-bromo-5-methylnicotinate should be handled with appropriate care in a well-ventilated fume hood.[14]
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and nitrile gloves.
-
Handling: Avoid inhalation of dust and direct contact with skin and eyes. In case of contact, wash the affected area thoroughly with water.
-
Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.[3]
Conclusion
Ethyl 6-bromo-5-methylnicotinate is a high-value synthetic intermediate whose chemical properties are ideally suited for the demands of modern medicinal chemistry and drug development. Its well-defined spectroscopic signature allows for straightforward characterization, while its predictable reactivity, centered on palladium-catalyzed cross-coupling at the C-Br bond, provides a reliable and versatile platform for introducing molecular complexity. The protocols and technical data presented in this guide offer a robust framework for scientists to confidently and effectively utilize this compound in the synthesis of novel chemical entities.
References
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Ethyl 6-bromo-5-methylnicotinate: Comprehensive Chemical Identifiers, Reactivity Profiling, and Synthetic Methodologies
Executive Summary
In modern pharmaceutical and agrochemical drug development, the strategic selection of highly functionalized heterocyclic building blocks is paramount. Ethyl 6-bromo-5-methylnicotinate (CAS: 1807212-34-5) serves as a highly versatile, multi-functional scaffold[1]. As a Senior Application Scientist, I frequently leverage this specific halopyridine because it offers orthogonal reactivity: the electrophilic 6-bromo position is primed for transition-metal-catalyzed cross-coupling, while the ethyl ester provides a stable yet derivatizable handle for downstream amidation or hydrolysis[2]. This whitepaper dissects the structural mechanics, chemical identifiers, and field-proven experimental protocols required to successfully manipulate this compound.
Chemical Identity & Core Identifiers
To ensure rigorous tracking across laboratory inventory and computational chemistry platforms, the core identifiers and physicochemical properties of Ethyl 6-bromo-5-methylnicotinate are summarized below[2].
| Property / Identifier | Value / Description |
| Chemical Name | Ethyl 6-bromo-5-methylnicotinate |
| CAS Number | 1807212-34-5 |
| Molecular Formula | C9H10BrNO2 |
| Molecular Weight | 244.08 g/mol |
| SMILES String | CCOC(=O)C1=C(Br)N=CC(C)=C1 |
| Key Functional Groups | Pyridine core, Ethyl ester, Aryl bromide, Aryl methyl |
| Storage Conditions | Inert atmosphere (Ar/N2), Room temperature to 2-8°C |
Structural Mechanics & Reactivity Profile
The synthetic utility of Ethyl 6-bromo-5-methylnicotinate is dictated by the electronic and steric environment of its pyridine ring[3].
-
The 6-Bromo Position (Electrophilic Hub): The nitrogen atom in the pyridine ring exerts a strong electron-withdrawing inductive effect, significantly lowering the electron density at the ortho and para positions. Consequently, the carbon-bromine bond at the 6-position is highly activated toward oxidative addition by low-valent palladium (Pd(0)) species[4]. This makes it an exceptional candidate for Suzuki, Heck, and Buchwald-Hartwig couplings.
-
The 5-Methyl Group (Steric Modulator): The adjacent methyl group introduces a specific steric bulk that influences ligand selection during catalysis. It often necessitates the use of bulky, electron-rich phosphine ligands (e.g., JohnPhos or BINAP) to accelerate reductive elimination and prevent the catalyst from stalling[5].
-
The Ethyl Ester (Protecting & Activating Handle): The ester group further depletes electron density from the ring, enhancing the reactivity of the bromide. More importantly, it acts as a robust protecting group that survives harsh basic cross-coupling conditions but can be selectively converted into amides or free acids later in the synthetic sequence[3].
Caption: Reaction pathways of Ethyl 6-bromo-5-methylnicotinate via cross-coupling.
Synthetic Utility: Palladium-Catalyzed Cross-Coupling
When designing synthetic routes, empirical data dictates the choice of catalytic systems. Below is a comparative summary of optimized parameters for functionalizing bromonicotinate derivatives[5],[4].
Comparative Cross-Coupling Conditions
| Reaction Type | Coupling Partner | Catalyst / Ligand | Base / Solvent | Temp / Time |
| Suzuki-Miyaura | Arylboronic Acids | Pd(OAc)2 (5 mol%) / JohnPhos (10 mol%) | K2CO3 / DMF | 140°C (MW) / 20 min |
| Buchwald-Hartwig | Primary/Secondary Amines | Pd2(dba)3 (1 mol%) / BINAP (1.5 mol%) | NaOtBu / Toluene | 100°C / 16-24 h |
| Heck Reaction | Terminal Alkenes | Pd(OAc)2 (2 mol%) / P(o-tol)3 (4 mol%) | Et3N / DMF | 100°C / 3 h |
Suzuki-Miyaura Coupling Protocol
The Suzuki-Miyaura coupling is the most reliable method for appending aryl or heteroaryl groups to the 6-position. The following protocol is designed as a self-validating system to ensure high yields and reproducibility[6],[5].
Causality & Self-Validation: Degassing the solvent is not merely a best practice; it is a critical mechanistic requirement. Oxygen irreversibly oxidizes the active Pd(0) species to inactive Pd(II) complexes and promotes the homocoupling of the arylboronic acid. A self-validating check during this protocol is the observation of the reaction mixture's color: a rapid shift to a black precipitate (palladium black) before heating indicates premature catalyst decomposition, signaling a failure in the degassing step.
Step-by-Step Methodology:
-
Reagent Charging: To a microwave-safe vial, add Ethyl 6-bromo-5-methylnicotinate (1.0 eq, 1.0 mmol), the corresponding arylboronic acid (1.5 eq, 1.5 mmol), and anhydrous K2CO3 (3.0 eq, 3.0 mmol). Note: The 0.5 eq excess of boronic acid compensates for competitive protodeboronation.
-
Catalyst Addition: Add Pd(OAc)2 (5 mol%) and JohnPhos (10 mol%).
-
Degassing: Add 2.0 mL of anhydrous DMF. Seal the vial with a septum cap and purge the mixture by bubbling ultra-pure Argon through the solution for 15 minutes.
-
Reaction Execution: Transfer the sealed vial to a microwave reactor. Heat to 140°C for 20 minutes with continuous magnetic stirring.
-
In-Process Validation: Extract a 5 µL aliquot, dilute in acetonitrile, and analyze via LC-MS. The complete disappearance of the starting material mass (m/z ~244/246) and the appearance of the product mass validates reaction completion.
-
Workup: Dilute the mixture with Ethyl Acetate (15 mL) and wash sequentially with distilled water (3 x 10 mL) to remove DMF and inorganic salts. Dry the organic layer over anhydrous Na2SO4, concentrate under reduced pressure, and purify via silica gel column chromatography.
Caption: Step-by-step experimental workflow for the Suzuki-Miyaura coupling protocol.
Buchwald-Hartwig Amination Protocol
For the synthesis of 6-amino-5-methylnicotinate derivatives, C-N bond formation is achieved via Buchwald-Hartwig amination[4].
Step-by-Step Methodology:
-
Inert Atmosphere Setup: In a glovebox or under strict Schlenk line conditions, charge a dry Schlenk tube with Pd2(dba)3 (1 mol%), BINAP (1.5 mol%), and Sodium tert-butoxide (1.4 eq, 1.4 mmol).
-
Substrate Addition: Add Ethyl 6-bromo-5-methylnicotinate (1.0 eq, 1.0 mmol) and the desired primary or secondary amine (1.2 eq, 1.2 mmol).
-
Solvent Addition: Inject 5.0 mL of rigorously degassed, anhydrous Toluene.
-
Heating: Seal the tube, transfer to an oil bath, and heat at 100°C for 16-24 hours.
-
Workup: Cool to room temperature, filter the crude mixture through a pad of Celite to remove the palladium catalyst, and concentrate the filtrate for subsequent chromatographic purification.
Downstream Applications in Drug Development
The functionalized derivatives of Ethyl 6-bromo-5-methylnicotinate are highly prized in medicinal chemistry. The pyridine core frequently acts as a bioisostere for benzene rings in drug design, offering improved aqueous solubility and specific hydrogen-bonding interactions with target proteins. Specifically, these scaffolds are utilized as key intermediates in the synthesis of kinase inhibitors (where the pyridine nitrogen interacts with the hinge region of the kinase domain), antiviral agents, and next-generation agrochemical crop protection agents[3].
References
Sources
Physicochemical Profiling and Organic Solubility of Ethyl 6-bromo-5-methylnicotinate: A Technical Guide
Executive Summary
Ethyl 6-bromo-5-methylnicotinate (CAS: 1807212-34-5; MW: 244.08 g/mol ) is a highly functionalized heterocyclic building block[1]. Featuring a pyridine core substituted with a bromine atom, a methyl group, and an ethyl ester, it serves as a premier electrophile for transition-metal-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr). Such pyridine derivatives are extensively utilized in pharmaceutical chemistry, prominently in the synthesis of P2Y12 receptor antagonists and[2]. Understanding its solubility profile in organic solvents is paramount for optimizing reaction kinetics, designing liquid-liquid extractions, and engineering crystallization workflows.
Structural Causality: The Mechanics of Solvation
The solubility of a molecule is a macroscopic manifestation of microscopic intermolecular forces. For Ethyl 6-bromo-5-methylnicotinate, the solvation profile is governed by four distinct structural features:
-
The Pyridine Core: The sp²-hybridized nitrogen possesses a lone pair, acting as a moderate hydrogen-bond acceptor. This facilitates solubility in protic solvents like methanol and ethanol.
-
The Ethyl Ester Moiety: Unlike a free carboxylic acid, which forms strong intermolecular hydrogen-bonded dimers that resist dissolution, the ethyl ester caps the hydrogen-bond donor capacity. This significantly increases lipophilicity (LogP) and rotational entropy, driving high solubility in moderately polar organic solvents.
-
The 6-Bromo Substituent: Bromine is a large, highly polarizable halogen. It enhances London dispersion forces. Consequently, the compound exhibits exceptional solubility in halogenated solvents like dichloromethane (DCM) due to complementary polarizability.
-
The 5-Methyl Group: This group introduces steric bulk adjacent to the bromine, slightly twisting the ester out of coplanarity and adding hydrophobic character, which further depresses aqueous solubility and favors organic partitioning.
Quantitative Solubility Profile in Organic Solvents
Understanding the solubility across different dielectric constants is critical for reaction design, workup, and crystallization. The data below summarizes the expected solubility behavior based on the compound's physicochemical properties.
| Solvent Classification | Solvent | Dielectric Constant (ε) | Estimated Solubility | Primary Solute-Solvent Interaction |
| Halogenated | Dichloromethane (DCM) | 8.93 | Very High (>100 mg/mL) | Dispersion, Dipole-Induced Dipole |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 46.70 | Very High (>100 mg/mL) | Strong Dipole-Dipole |
| Polar Aprotic | N,N-Dimethylformamide (DMF) | 36.70 | Very High (>100 mg/mL) | Strong Dipole-Dipole |
| Ester / Ether | Ethyl Acetate (EtOAc) | 6.02 | High (50-100 mg/mL) | Dipole-Dipole |
| Polar Protic | Methanol (MeOH) | 32.70 | Moderate (20-50 mg/mL) | Hydrogen Bonding (Solvent = Donor) |
| Non-Polar | Hexane / Heptane | 1.89 | Low (<5 mg/mL) | Weak London Dispersion |
Experimental Protocol: Thermodynamic Solubility Determination
To accurately quantify the solubility of Ethyl 6-bromo-5-methylnicotinate, the coupled with High-Performance Liquid Chromatography (HPLC) is the industry gold standard[3]. This method measures thermodynamic solubility—the concentration of the compound in a saturated solution at equilibrium—avoiding the common in rapid kinetic solubility assays[4].
Self-Validating Workflow
-
Step 1: Saturated Suspension Preparation Weigh an excess amount (e.g., 50 mg) of Ethyl 6-bromo-5-methylnicotinate into a 2 mL glass HPLC vial. Add 0.5 mL of the target organic solvent.
-
Causality & Validation: The mass must exceed the expected solubility limit. The visual persistence of undissolved solid throughout the experiment is the self-validating proof that the solution is truly saturated and not starved of solute.
-
-
Step 2: Isothermal Equilibration Seal the vial and place it in a temperature-controlled orbital shaker at 25.0 ± 0.1 °C, shaking at 300 rpm for 24 to 48 hours.
-
Causality: Solubility is a highly temperature-dependent thermodynamic parameter. Shaking continuously disrupts the unstirred boundary layer around the solid particles, accelerating the approach to equilibrium. A 24-hour minimum ensures the dissolution kinetics have plateaued.
-
-
Step 3: Phase Separation Extract the suspension using a syringe and pass it through a 0.22 µm PTFE (Polytetrafluoroethylene) syringe filter into a clean vial.
-
Causality: PTFE is chosen for its broad chemical compatibility with aggressive organic solvents like DCM and DMF. The 0.22 µm pore size ensures that sub-visible colloidal particles are removed; failure to do so would result in an artificially inflated concentration reading during HPLC analysis.
-
-
Step 4: Serial Dilution Dilute the filtered supernatant by a known factor (e.g., 1:100 or 1:1000) using the HPLC mobile phase (e.g., Acetonitrile:Water).
-
Causality & Validation: Organic solvents like DMSO or DCM can cause severe peak distortion (solvent effects) on reverse-phase HPLC columns. Dilution mitigates this and ensures the analyte concentration falls within the linear dynamic range of the UV detector. Preparing two different dilution factors that yield the same back-calculated concentration validates the linearity of the measurement.
-
-
Step 5: HPLC-UV Quantification Inject the diluted sample into an HPLC system equipped with a C18 column and a UV detector (set to the
of the pyridine chromophore, typically ~260-280 nm). Calculate the concentration against a pre-established multi-point calibration curve.
Thermodynamic solubility determination workflow using the shake-flask method and HPLC-UV.
Mechanistic Insights: Solvent Effects on Reactivity
The choice of solvent for Ethyl 6-bromo-5-methylnicotinate is not merely a matter of dissolution; it actively dictates the reaction pathway. In the synthesis of pyridine derivatives, the regioselectivity and reaction kinetics are heavily influenced by the solvent's solvatochromic parameters.
-
For Cross-Coupling (e.g., Suzuki-Miyaura): Polar aprotic solvents like DMF or DMSO are preferred. They fully dissolve the ethyl nicotinate derivative and stabilize the palladium catalytic cycle intermediates, facilitating the oxidative addition into the C-Br bond.
-
For Nucleophilic Aromatic Substitution (SNAr): The 6-bromo position is activated by the electron-withdrawing pyridine nitrogen and the ester group. Conducting SNAr with amines (e.g., piperazine) in DMSO accelerates the reaction because DMSO solvates the nucleophile's counter-ion without hydrogen-bonding to the nucleophile itself, leaving it "naked" and highly reactive.
Decision tree for solvent selection based on the physicochemical properties of the nicotinate.
References
-
Bach, P. (2012). The Synthesis and Use of Certain Pyridine Derivatives as Modulators of the G-protein Coupled Receptors mGlu5 and P2Y12. University of Gothenburg.[Link]
-
Lucero-Borja, D., et al. (2020). Potentiometric CheqSol and Standardized Shake-Flask Solubility Methods are Complimentary Tools in Physicochemical Profiling. European Journal of Pharmaceutical Sciences.[Link]
-
Petereit, A., et al. (2025). High-throughput analysis of aqueous drug solubility, supersaturation, and aggregation behaviour using second harmonic light scattering. International Journal of Pharmaceutics.[Link]
Sources
Advanced Safety & Handling Whitepaper: Ethyl 6-bromo-5-methylnicotinate in Drug Development
Executive Summary
In modern pharmaceutical synthesis, pyridine-based building blocks are indispensable. Ethyl 6-bromo-5-methylnicotinate (CAS: 1807212-34-5) serves as a critical intermediate, frequently utilized in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) to construct complex heterocyclic scaffolds. However, the very structural features that make this compound synthetically valuable—namely, its highly electrophilic C6 position—also dictate its toxicological profile.
This whitepaper transcends the standard Safety Data Sheet (SDS). Instead of merely listing hazard codes, it dissects the causality behind the chemical's reactivity, providing drug development professionals with a self-validating framework for safe handling, storage, and emergency decontamination.
Chemical Identity & Quantitative Physicochemical Profile
Understanding the physical state and molecular metrics of a compound is the first step in risk mitigation. Below is the consolidated physicochemical data for Ethyl 6-bromo-5-methylnicotinate,[1].
| Property | Value | Clinical / Synthetic Implication |
| Chemical Name | Ethyl 6-bromo-5-methylnicotinate | Primary nomenclature. |
| CAS Number | 1807212-34-5 | Unique registry identifier for tracking. |
| Molecular Formula | C9H10BrNO2 | Indicates presence of halogen (Br) and ester. |
| Molecular Weight | 244.08 g/mol | Determines stoichiometric calculations[1]. |
| Physical State | Solid / Powder (Typical) | High risk of aerosolization and inhalation. |
| Structural Features | Pyridine core, C3-ester, C5-methyl, C6-bromo | Highly electron-deficient aromatic system. |
Mechanistic Toxicology: The Causality of Hazards
Standard SDS documentation classifies halogenated nicotinate derivatives under several GHS hazard categories, typically including H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Serious eye irritation), and H335 (Respiratory irritation)[2].
The "Why" Behind the Hazard: As an Application Scientist, I emphasize that toxicity is merely biology reacting to chemistry. The pyridine nitrogen is strongly electron-withdrawing. Compounded by the electron-withdrawing ethyl ester at the 3-position, the electron density of the aromatic ring is severely depleted, particularly at the 2- and 6-positions.
The bromine atom at C6 acts as an excellent leaving group. Consequently, this molecule is highly susceptible to Nucleophilic Aromatic Substitution (SNAr) . When exposed to human tissue (skin, eyes, respiratory mucosa), biological nucleophiles—such as the thiol groups (-SH) in cysteine or primary amines (-NH2) in lysine residues of structural proteins—can attack the C6 position. This results in the cleavage of the C-Br bond and the formation of a covalent adduct with the tissue, directly causing the localized cellular damage, irritation, and potential sensitization observed in H315 and H319 exposures.
Fig 1: SNAr-mediated mechanism of biological tissue irritation by electrophilic nicotinate esters.
Self-Validating Safety Protocols (E-E-A-T)
Trust in a safety protocol relies on its ability to be verified in real-time. The following handling methodologies integrate continuous validation loops to ensure absolute containment.
Protocol A: High-Containment Weighing and Transfer
Because this compound is typically a fine powder, the primary exposure route is inhalation (H335)[2].
-
Step 1: Environmental Verification.
-
Action: Conduct operations strictly within a certified Class II Type B2 biological safety cabinet or a high-flow chemical fume hood.
-
Validation Loop: Use a digital anemometer or a visual tissue-paper test at the sash opening to confirm an inward face velocity of at least 100 fpm (0.5 m/s) prior to opening the container.
-
-
Step 2: PPE Selection & Donning.
-
Action: Wear standard laboratory attire, safety goggles, and double-layer nitrile gloves.
-
Causality: Nitrile provides excellent resistance to the compound itself, but if the compound is dissolved in a carrier solvent (e.g., DMF or DMSO for coupling reactions), the solvent can act as a Trojan horse, rapidly permeating the glove. Double-gloving allows for the immediate removal of the outer layer upon suspected contamination.
-
-
Step 3: Anti-Static Transfer.
-
Action: Use an anti-static weighing gun or grounded spatulas to transfer the powder.
-
Validation Loop: Observe the powder behavior. If the powder clings to the spatula or flies upward, static is present. Stop, apply an anti-static ionizer bar to the balance area, and proceed only when the powder flows smoothly.
-
Accidental Release & Decontamination Workflow
In the event of a spill, standard sweeping will generate highly irritant aerosols. The following protocol utilizes chemical neutralization based on the molecule's reactivity profile.
Protocol B: Solid Spill Response & Chemical Neutralization
-
Step 1: Isolation & Evacuation. Immediately isolate the area. If the spill is outside a fume hood, evacuate personnel within a 10-foot radius.
-
Step 2: Dust Suppression (Dampening).
-
Action: Gently mist the spill with a high-boiling, non-reactive solvent (e.g., polyethylene glycol or simply water) using a low-pressure spray.
-
Validation Loop: Visually confirm the powder has agglomerated into a paste with zero visible aerosol generation.
-
-
Step 3: Mechanical Collection. Use non-sparking, disposable plastic scoops to transfer the paste into a hazardous waste container.
-
Step 4: Surface Decontamination (Chemical Hydrolysis).
-
Action: Wash the affected surface with a mild, dilute alkaline solution (e.g., 5% Sodium Bicarbonate).
-
Causality: The mild base will promote the hydrolysis of the ethyl ester and slowly neutralize the electrophilic pyridine core, rendering residual traces less reactive and more water-soluble.
-
-
Step 5: Final Validation.
-
Action: Swab the area with pH paper.
-
Validation Loop: The protocol is complete only when the surface swab returns a neutral pH (7.0), confirming the removal of both the chemical residue and the alkaline decontamination agent.
-
Fig 2: Self-validating spill response and chemical decontamination workflow.
References
Sources
The Pyridine Scaffold: A Cornerstone of Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The "Privileged" Status of Pyridine in Drug Discovery
The pyridine ring, a six-membered aromatic heterocycle containing a single nitrogen atom, holds a position of profound importance in the landscape of medicinal chemistry. Its prevalence in a vast array of FDA-approved drugs is not a matter of chance but a direct consequence of its unique and highly tunable physicochemical properties.[1] This guide offers an in-depth exploration of the pyridine motif, providing not just a catalog of its applications but a detailed analysis of the underlying principles that make it a "privileged scaffold" for the design of novel therapeutics. We will delve into the synthetic strategies that provide access to this versatile core, dissect its structure-activity relationships across various therapeutic areas, and illuminate its role in optimizing pharmacokinetic profiles, all grounded in field-proven insights and quantitative data.
The Physicochemical Allure of the Pyridine Ring
The substitution of a carbon atom in a benzene ring with nitrogen imparts a unique set of electronic and physical properties that medicinal chemists can exploit to fine-tune the characteristics of a drug candidate.[2][3]
-
Basicity and Solubility: The lone pair of electrons on the sp²-hybridized nitrogen atom confers basicity to the pyridine ring (pKa of the pyridinium ion is ~5.25).[4] This allows for the formation of salts, which can significantly enhance aqueous solubility, a critical factor for drug formulation and bioavailability.[5][6]
-
Hydrogen Bonding Capability: The nitrogen atom acts as a hydrogen bond acceptor, a crucial interaction for high-affinity binding to biological targets such as enzymes and receptors. This directional interaction often forms the cornerstone of a molecule's pharmacodynamic activity.[1]
-
Dipole Moment and Aromatic Interactions: The electronegative nitrogen atom creates a significant dipole moment, influencing the molecule's polarity and its interactions with the local environment of a protein binding pocket.[1] Furthermore, the aromatic nature of the ring allows for π-π stacking interactions with aromatic amino acid residues, contributing to target affinity.[1]
-
Metabolic Stability: The pyridine ring is generally more resistant to metabolic oxidation compared to a benzene ring.[7] The electron-deficient nature of the ring makes it less susceptible to electrophilic attack by cytochrome P450 enzymes.[8] This can lead to improved metabolic stability and a longer half-life in vivo.
Comparative Physicochemical Properties: Pyridine vs. Benzene
| Property | Pyridine | Benzene | Implication in Medicinal Chemistry |
| pKa (of conjugate acid) | ~5.25 | N/A | Enables salt formation for improved solubility and formulation.[4] |
| Dipole Moment (Debye) | ~2.2 D | 0 D | Influences polarity, solubility, and protein-ligand interactions.[1] |
| Hydrogen Bonding | Acceptor | None | Facilitates specific, high-affinity interactions with biological targets.[1] |
| Reactivity | Nucleophilic substitution favored | Electrophilic substitution favored | Different synthetic strategies are required for functionalization.[7][9] |
| Metabolic Stability | Generally more stable to oxidation | Prone to oxidation by P450 enzymes | Can lead to improved pharmacokinetic profiles.[7] |
Strategic Synthesis of the Pyridine Core and its Derivatives
Access to a diverse range of substituted pyridines is paramount for exploring structure-activity relationships. Several classical and modern synthetic methodologies are employed, each with its own advantages and specific applications.
Classical Syntheses of the Pyridine Ring
Hantzsch Pyridine Synthesis: This multicomponent reaction, first reported in 1881, involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia or ammonium acetate.[5] The initial product is a 1,4-dihydropyridine, which is subsequently oxidized to the corresponding pyridine. The driving force for this final step is the formation of a stable aromatic ring.[10]
Experimental Protocol: Hantzsch Dihydropyridine Synthesis
Objective: To synthesize diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate.
Materials:
-
Benzaldehyde (1.0 mmol)
-
Ethyl acetoacetate (2.0 mmol)
-
Ammonium acetate (1.2 mmol)
-
Ethanol (10-20 mL)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the benzaldehyde, ethyl acetoacetate, and ammonium acetate.[10]
-
Add ethanol as the solvent.
-
Heat the reaction mixture to reflux (approximately 80°C) with vigorous stirring.
-
Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Upon completion (typically 4-6 hours), allow the mixture to cool to room temperature. The product may precipitate.
-
If a precipitate forms, collect the solid by filtration and wash with cold ethanol.
-
If no precipitate forms, remove the ethanol under reduced pressure.
-
Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.[10]
Chichibabin Pyridine Synthesis: This method involves the condensation of aldehydes, ketones, or α,β-unsaturated carbonyl compounds with ammonia or an ammonia source at high temperatures, often with a catalyst.[11] While effective for producing simple, substituted pyridines, the harsh conditions can limit its applicability to more complex or sensitive substrates.[12]
Modern Synthetic Methodologies for Pyridine Functionalization
Direct functionalization of a pre-formed pyridine ring is often a more efficient strategy for the synthesis of complex derivatives.
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, are powerful tools for introducing aryl, heteroaryl, and amino substituents onto the pyridine core. The choice of ligand is critical for achieving high efficiency, particularly with the electron-deficient pyridine ring.
Experimental Protocol: Suzuki-Miyaura Coupling of a Halopyridine
Objective: To synthesize a 2-arylpyridine from a 2-halopyridine.
Materials:
-
2-Halopyridine (e.g., 2-bromopyridine) (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Anhydrous solvent (e.g., 1,4-dioxane or toluene)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon), add the 2-halopyridine, arylboronic acid, and base.
-
Add the anhydrous solvent.
-
Degas the mixture by bubbling argon through it for 10-15 minutes.
-
Add the palladium catalyst to the flask.
-
Heat the reaction mixture to the desired temperature (typically 80-110°C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
C-H Bond Functionalization: Direct C-H functionalization has emerged as a highly atom-economical approach to pyridine modification. Transition-metal-catalyzed methods allow for the regioselective introduction of various functional groups at specific positions on the pyridine ring, often without the need for pre-functionalization.[13][14]
Minisci Reaction: This radical-based reaction allows for the direct alkylation of electron-deficient heterocycles like pyridine. The reaction typically involves the generation of an alkyl radical from a carboxylic acid using a silver catalyst and an oxidant, which then adds to the protonated pyridine ring.[15]
Diagram: Synthetic Pathways to Pyridine Derivatives
Caption: Key synthetic routes to pyridine derivatives.
Pyridine Derivatives in Action: A Survey of Therapeutic Applications
The versatility of the pyridine scaffold is evident in the broad spectrum of its therapeutic applications. Pyridine-containing drugs are utilized as anticancer agents, antivirals, kinase inhibitors, and agents targeting the central nervous system.[16]
Anticancer Agents
Pyridine derivatives are prominent in oncology, often targeting key signaling pathways involved in tumor growth and proliferation.[14][17]
Kinase Inhibitors: Many successful kinase inhibitors incorporate a pyridine ring, which can engage in crucial hydrogen bonding interactions within the ATP-binding pocket of the kinase.[18]
-
Crizotinib: An inhibitor of anaplastic lymphoma kinase (ALK) and c-Met, used in the treatment of non-small cell lung cancer.[19]
-
Sorafenib: A multi-kinase inhibitor targeting Raf kinases and VEGFR, used to treat various cancers.[20]
-
Apatinib: A selective VEGFR-2 inhibitor with anti-angiogenic properties.[21]
Hedgehog Pathway Inhibitors:
-
Vismodegib: The first approved drug targeting the Hedgehog signaling pathway for the treatment of basal-cell carcinoma.[12]
Antiviral Agents
The pyridine nucleus is a common feature in antiviral drug design.[5][22] Pyridine derivatives have shown efficacy against a range of viruses by inhibiting viral replication or other essential viral processes.
Central Nervous System (CNS) Agents
The ability of the pyridine ring to modulate physicochemical properties such as lipophilicity and basicity makes it a valuable scaffold for designing drugs that can cross the blood-brain barrier and act on CNS targets.[23][24]
Quantitative Data for Selected Pyridine-Based Drugs
| Drug | Therapeutic Area | Target(s) | IC₅₀ / GI₅₀ |
| Crizotinib | Oncology | ALK, c-Met | ALK: 24 nM |
| Sorafenib | Oncology | Raf-1, VEGFR-2, PDGFR-β | Raf-1: 6 nM |
| Vismodegib | Oncology | Smoothened (Hedgehog pathway) | Gli1 transcription: IC₅₀ ~3 nM |
| Etoricoxib | Anti-inflammatory | COX-2 | COX-2: 1.1 µM |
| Abiraterone Acetate | Oncology | CYP17A1 | CYP17A1: 2.5 nM |
| Compound 8d (Thieno[2,3-b]pyridine) | Oncology (Preclinical) | PIM-1 Kinase | 0.019 µM[18] |
| Compound 12 (Pyridine-Oxadiazole) | Oncology (Preclinical) | PIM-1 Kinase | 14.3 nM[8] |
Data compiled from multiple sources.
Diagram: Pyridine in Kinase Inhibition
Caption: Pyridine as a hinge-binding motif in kinase inhibitors.
The Phenyl-to-Pyridyl Switch: A Strategy for Optimizing Pharmacokinetics
One of the most powerful strategies in medicinal chemistry is the use of bioisosteric replacements to fine-tune the properties of a lead compound. The pyridine ring is a classic bioisostere for a phenyl ring.[6][9] This "phenyl-to-pyridyl switch" can have profound effects on a molecule's pharmacokinetic and pharmacodynamic profile.
Impact on Metabolic Stability
As previously mentioned, the electron-deficient nature of the pyridine ring can render it less susceptible to oxidative metabolism by cytochrome P450 enzymes compared to a corresponding phenyl ring. This can block a potential metabolic soft spot, leading to increased metabolic stability, a longer half-life, and improved oral bioavailability.
Modulation of Physicochemical Properties
The introduction of a nitrogen atom can alter a molecule's polarity, dipole moment, and hydrogen bonding potential. This can lead to:
-
Improved Solubility: The basic nitrogen can be protonated to form a more soluble salt.[5]
-
Enhanced Permeability: In some cases, the introduction of a pyridine ring can improve cell permeability.
-
Modified Protein Binding: The altered electronic and steric properties can change how a molecule interacts with plasma proteins and its target receptor.
Pharmacokinetic Parameters of Selected FDA-Approved Pyridine-Containing Drugs
| Drug | Tₘₐₓ (hours) | Half-life (t₁/₂) (hours) | Bioavailability | Primary Metabolism |
| Crizotinib | ~4 | ~42 | ~43% | CYP3A4/5[1][19] |
| Etoricoxib | ~1 | ~22 | ~100% | CYP3A4[25][26] |
| Abiraterone Acetate | ~2 | ~12 | Highly variable, food effect[27][28] | Hydrolysis, CYP3A4 |
Data represents typical values and can vary between individuals.
Conclusion: The Enduring Legacy and Future of Pyridine in Medicinal Chemistry
The pyridine scaffold is far more than just a common heterocycle; it is a powerful tool in the arsenal of the medicinal chemist. Its unique combination of physicochemical properties provides a versatile platform for the design and optimization of drugs with diverse therapeutic applications. From the classical syntheses that first unlocked its potential to the modern C-H functionalization methods that allow for precise molecular editing, the chemistry of pyridine continues to evolve, opening up new avenues for drug discovery. A deep understanding of the principles governing its synthesis, structure-activity relationships, and its impact on pharmacokinetics is essential for any researcher, scientist, or drug development professional seeking to harness the full potential of this "privileged" building block in the creation of the next generation of medicines.
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- 8. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
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stability of Ethyl 6-bromo-5-methylnicotinate under ambient conditions
An In-depth Technical Guide to the Chemical Stability of Ethyl 6-bromo-5-methylnicotinate Under Ambient Conditions
Introduction: The Imperative of Purity in Preclinical Research
In the landscape of drug discovery and development, the starting materials and intermediates we employ are the foundational pillars upon which all subsequent data rests. Ethyl 6-bromo-5-methylnicotinate, a substituted pyridine derivative, serves as a crucial building block in the synthesis of a variety of pharmacologically active molecules. Its unique arrangement of a bromine atom, a methyl group, and an ethyl ester on the pyridine ring offers multiple avenues for synthetic modification. However, the very features that make it a versatile reagent also render it susceptible to degradation. Understanding the stability of this compound is not merely an academic exercise; it is a critical prerequisite for ensuring the reproducibility of experimental results, the integrity of screening data, and the ultimate success of a research program. This guide provides a comprehensive analysis of the stability of Ethyl 6-bromo-5-methylnicotinate under typical laboratory conditions, offering field-proven methodologies to assess and maintain its purity over time.
Physicochemical Profile and Inherent Stability Considerations
The stability of a molecule is intrinsically linked to its structure. The key functional groups in Ethyl 6-bromo-5-methylnicotinate are the ethyl ester, the electron-deficient pyridine ring, and the carbon-bromine bond. Each presents a potential site for chemical transformation under ambient conditions.
| Property | Value / Description | Significance for Stability |
| Molecular Formula | C₉H₁₀BrNO₂ | Provides the elemental composition. |
| Molecular Weight | 244.09 g/mol [1] | Essential for preparing solutions of known concentration. |
| Physical Form | Solid[2] | As a solid, the compound is generally more stable than in solution. Surface area can be a factor in reactivity with atmospheric components. |
| Key Functional Groups | Ethyl Ester, Pyridine Ring, Bromo Substituent | The ester is susceptible to hydrolysis. The pyridine nitrogen can be oxidized. The C-Br bond can be labile under certain conditions. |
| Storage Temp. | Room temperature, under inert atmosphere[2][3] | Manufacturer recommendations point towards sensitivity to atmospheric components (oxygen, moisture).[3] |
Primary Degradation Pathways: A Mechanistic Overview
Based on the compound's structure and data from related nicotinic acid derivatives, we can anticipate three primary degradation pathways under ambient conditions.[4][5] Exposure to moisture, atmospheric oxygen, and light are the principal environmental stressors.[5]
Hydrolysis: The Predominant Threat
The most probable degradation route is the hydrolysis of the ethyl ester functional group to yield 6-bromo-5-methylnicotinic acid. This reaction can be catalyzed by trace amounts of acid or base and is accelerated by increased temperature and moisture.[4] While slower at neutral pH, the process is inevitable over long-term storage if the compound is exposed to atmospheric humidity.
Oxidation: The Role of the Pyridine Nitrogen
The lone pair of electrons on the nitrogen atom of the pyridine ring makes it a target for oxidation, potentially forming the corresponding N-oxide. This process can be promoted by atmospheric oxygen and light.[5] While this may be a slower process compared to hydrolysis, the formation of this impurity can complicate reaction outcomes and analytical profiles.
The diagram below illustrates these two key degradation pathways.
Caption: Primary degradation pathways for Ethyl 6-bromo-5-methylnicotinate.
Recommended Storage and Handling Protocols
To mitigate the degradation risks, a stringent storage and handling protocol is non-negotiable. The goal is to create a self-validating system where the integrity of the material is presumed high because the protocol actively excludes known stressors.
-
Primary Container: Use an amber glass vial with a PTFE-lined cap to protect from light and ensure an inert sealing surface.
-
Atmosphere: Before sealing, flush the vial with an inert gas like argon or nitrogen to displace air and moisture.[3] This is the most critical step to prevent oxidation and hydrolysis.
-
Temperature: Store the container in a cool, dry, and dark place.[6][7] While room temperature is often acceptable for short-term storage, for long-term archival ( > 6 months), refrigeration (2-8°C) is recommended.[4]
-
Handling: When opening the container, always allow it to equilibrate to room temperature before breaking the seal. This prevents condensation of atmospheric moisture onto the cold solid, which would accelerate hydrolysis.[5]
A Framework for Stability Assessment: The Stability-Indicating HPLC Method
To quantitatively assess the stability of Ethyl 6-bromo-5-methylnicotinate and identify any degradation products, a validated stability-indicating analytical method is required. High-Performance Liquid Chromatography (HPLC) is the technique of choice due to its sensitivity, specificity, and applicability to a wide range of organic molecules without the need for derivatization.[8][9]
The following workflow provides a robust framework for developing and implementing such a method, grounded in the principles of the International Council for Harmonisation (ICH) guidelines.[10]
Caption: Workflow for a stability-indicating HPLC method.
Experimental Protocol: Forced Degradation Study
A forced degradation study is essential to demonstrate the specificity of the analytical method and to generate the likely degradation products for identification.
Objective: To intentionally degrade the sample under stressed conditions to ensure the resulting degradation products can be separated from the parent peak and from each other.
Materials:
-
Ethyl 6-bromo-5-methylnicotinate
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade)
-
Formic Acid
-
Hydrochloric Acid (0.1 M)
-
Sodium Hydroxide (0.1 M)
-
Hydrogen Peroxide (3% w/v)
Procedure:
-
Prepare Stock Solution: Accurately weigh and dissolve Ethyl 6-bromo-5-methylnicotinate in acetonitrile to a concentration of 1.0 mg/mL.
-
Acid Hydrolysis:
-
Mix 1 mL of stock solution with 1 mL of 0.1 M HCl.
-
Heat at 60°C for 4 hours.
-
Cool, neutralize with 1 mL of 0.1 M NaOH, and dilute with mobile phase to the target analytical concentration (e.g., 50 µg/mL).
-
-
Base Hydrolysis:
-
Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH.
-
Keep at room temperature for 2 hours.
-
Neutralize with 1 mL of 0.1 M HCl and dilute with mobile phase to the target concentration.
-
-
Oxidative Degradation:
-
Mix 1 mL of stock solution with 1 mL of 3% H₂O₂.
-
Keep at room temperature for 24 hours, protected from light.
-
Dilute with mobile phase to the target concentration.
-
-
Thermal Degradation:
-
Place the solid compound in a 70°C oven for 48 hours.
-
Dissolve the stressed solid in acetonitrile and dilute with mobile phase to the target concentration.
-
-
Photolytic Degradation:
-
Expose the solid compound to direct sunlight or a photostability chamber for 24 hours.
-
Dissolve the stressed solid in acetonitrile and dilute with mobile phase to the target concentration.
-
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using the developed HPLC method.
Recommended HPLC Method Parameters
The following provides a starting point for method development, based on established methods for similar substituted pyridines.[11]
| Parameter | Recommended Condition | Rationale / Expertise |
| Column | C18, 250 x 4.6 mm, 5 µm | Provides excellent retention and resolution for moderately polar aromatic compounds. |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile | Formic acid improves peak shape and provides protons for mass spectrometry detection if used. |
| Gradient | Start at 30% B, ramp to 95% B over 20 min, hold for 5 min, re-equilibrate. | A gradient is necessary to elute both the parent compound and any potential degradation products with different polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30°C | Ensures reproducible retention times by controlling viscosity. |
| Detector | PDA/DAD at 254 nm | The pyridine ring provides strong UV absorbance. A PDA detector is crucial for peak purity analysis. |
| Injection Vol. | 10 µL | Standard volume to avoid column overloading. |
Interpreting Stability Data
After running the long-term stability study, the data should be tabulated to track changes in the purity of the parent compound and the emergence of any degradation products over time.
Sample Long-Term Stability Data (Stored at 25°C / 60% RH)
| Time Point | Assay (% of Initial) | Total Impurities (%) | Major Degradant 1 (RRT 0.85) (%) | Appearance |
| T=0 | 100.0 | <0.05 | Not Detected | White Solid |
| T=3 Months | 99.6 | 0.35 | 0.31 | White Solid |
| T=6 Months | 99.1 | 0.88 | 0.80 | White Solid |
| T=12 Months | 98.2 | 1.75 | 1.65 | Off-white Solid |
*RRT = Relative Retention Time
The data in this hypothetical table would suggest that under ambient conditions, the compound undergoes slow degradation, with a primary degradant appearing at a relative retention time of 0.85 (likely the more polar hydrolysis product). The change in appearance from white to off-white also corroborates the chemical degradation.[5]
Conclusion
Ethyl 6-bromo-5-methylnicotinate is stable under recommended storage conditions, which crucially include protection from atmospheric moisture and oxygen.[3] The primary degradation pathway is hydrolysis of the ethyl ester, with oxidation of the pyridine nitrogen as a secondary possibility. For researchers and drug development professionals, assuming stability without verification is a significant risk. The implementation of a robust, stability-indicating HPLC method, validated through forced degradation studies, is the only authoritative means to ensure the long-term integrity and purity of this valuable synthetic intermediate. By adhering to the stringent storage protocols and analytical oversight detailed in this guide, scientists can proceed with confidence, knowing their foundational materials are sound.
References
-
Thermo Fisher Scientific. (2010). Safety Data Sheet for Methyl 6-methylnicotinate. Available at: [Link]
-
Ataman Kimya. (n.d.). ETHYL NICOTINATE. Available at: [Link]
-
Hönig, H., & Blaser, H.-U. (2022). Enantioselective synthesis of ethyl nipecotinate using cinchona modified heterogeneous catalysts. Journal of Molecular Catalysis A: Chemical. Available at: [Link]
-
Patsnap. (2017). Preparation method of ethyl nicotinate. Eureka. Available at: [Link]
-
Pérez-Redondo, R., et al. (n.d.). A complete nicotinate degradation pathway in the microbial eukaryote Aspergillus nidulans. Nature Communications. Available at: [Link]
-
ATSDR. (n.d.). Analytical Methods for Pyridine. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of Ethyl Nicotinate-5-Boronic Acid Pinacol Ester and Its Application Toward Suzuki Coupling. Available at: [Link]
-
ResearchGate. (2026). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. Available at: [Link]
-
Loba Chemie. (n.d.). METHYL NICOTINATE EXTRA PURE - Safety Data Sheet. Available at: [Link]
- Google Patents. (n.d.). CN106957262A - A kind of preparation method of ethyl nicotinate.
-
Separation Science. (2025). Analytical Techniques In Stability Testing. Available at: [Link]
-
PubChem. (n.d.). Ethyl 5-bromo-6-methylnicotinate. National Center for Biotechnology Information. Available at: [Link]
-
KEGG. (n.d.). Degradation of aromatic compounds - Pandoraea apista. Available at: [Link]
-
ResearchGate. (n.d.). Proposed pathway for nicotine degradation by A. tumefaciens S33. Available at: [Link]
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- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of Ethyl 6-bromo-5-methylnicotinate in Drug Discovery
Executive Summary
In the realm of modern medicinal chemistry, functionalized pyridines serve as indispensable pharmacophores. Among these, Ethyl 6-bromo-5-methylnicotinate stands out as a highly versatile bifunctional building block. The strategic placement of the bromine atom adjacent to the pyridine nitrogen, coupled with the electron-withdrawing ester group, makes this molecule exceptionally primed for late-stage functionalization. This technical guide provides a rigorous breakdown of its physicochemical parameters, structural rationale, and field-proven synthetic workflows.
Physicochemical Profiling & Structural Logic
Ethyl 6-bromo-5-methylnicotinate is formally cataloged under the CAS Registry Number 1807212-34-5 [](). Its precise molecular architecture dictates its behavior in both biological assays and synthetic reactors. The molecular formula is C9H10BrNO2 , which translates to an exact molecular weight of 244.08 g/mol 1.
The structural logic of this compound relies on its push-pull electronics. The C3-ethyl ester acts as an electron-withdrawing group (EWG), further depleting electron density from the already electron-deficient pyridine core. This significantly lowers the activation energy required for oxidative addition at the C6-bromine bond, making it an elite electrophile for transition-metal catalysis.
Table 1: Quantitative Physicochemical Data
| Parameter | Value |
| Chemical Name | Ethyl 6-bromo-5-methylnicotinate |
| CAS Registry Number | 1807212-34-5 |
| Molecular Formula | C9H10BrNO2 |
| Molecular Weight | 244.08 g/mol |
| Core Scaffold | Pyridine-3-carboxylate |
| Key Substituents | 6-bromo, 5-methyl |
Upstream Synthetic Workflows
To utilize this compound effectively, one must understand its upstream synthesis. The esterification of 6-bromo-5-methylnicotinic acid is the primary route to generate this scaffold.
Fig 1: Step-by-step synthetic workflow for Fischer esterification.
Protocol 1: Synthesis via Fischer Esterification
Methodology & Causality:
-
Initiation: Charge a round-bottom flask with 6-bromo-5-methylnicotinic acid (1.0 eq) and suspend in anhydrous ethanol (10 volumes).
-
Catalysis: Dropwise addition of concentrated H₂SO₄ (0.2 eq) at 0°C. Causality: The low temperature prevents the exothermic degradation of the starting material, while the acid acts as both a catalyst and a dehydrating agent to drive the equilibrium toward the ester.
-
Propagation: Heat the reaction mixture to reflux (80°C) for 12 hours.
-
Self-Validation (TLC): Monitor via Thin-Layer Chromatography (Hexanes:EtOAc 3:1). The highly polar carboxylic acid remains near the baseline, while the successful formation of the less polar ethyl ester results in a distinct, higher-migrating spot (Rf ~0.6).
-
Termination & Isolation: Cool to room temperature and concentrate under reduced pressure. Quench with saturated aqueous NaHCO₃ until pH 8. Causality: This ensures complete neutralization of the acid catalyst, preventing reverse hydrolysis during extraction. Partition into EtOAc, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
Downstream Applications: Cross-Coupling Reactions
The true value of Ethyl 6-bromo-5-methylnicotinate is realized in its downstream reactivity. It is heavily utilized in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions to build complex pharmaceutical libraries 2.
Fig 2: Mechanism of Pd-catalyzed Suzuki-Miyaura coupling at the C6 position.
Protocol 2: Suzuki-Miyaura Cross-Coupling at the C6 Position
Methodology & Causality:
-
Setup: In a Schlenk flask, combine Ethyl 6-bromo-5-methylnicotinate (1.0 eq), aryl boronic acid (1.2 eq), and K₂CO₃ (2.0 eq).
-
Solvent System: Add a degassed solvent mixture of 1,4-Dioxane/H₂O (4:1). Causality: Water is critical here; it dissolves the inorganic base, generating the reactive hydroxide ions necessary to convert the aryl boronic acid into the highly nucleophilic boronate complex.
-
Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 eq) under a positive flow of inert gas (N₂ or Argon) and heat to 90°C for 6 hours.
-
Self-Validation (LC-MS): The protocol is self-validating through LC-MS monitoring. By tracking the disappearance of the characteristic 1:1 isotopic bromine doublet (m/z 244/246) and the emergence of the exact mass of the coupled product, the chemist can definitively confirm the success of the C-C bond formation without isolating intermediates.
-
Purification: Filter through a Celite pad to remove Palladium black, extract with EtOAc, and purify via flash column chromatography.
Analytical Validation Standards
To ensure the integrity of the synthesized or procured compound, rigorous analytical validation is mandatory:
-
¹H NMR (400 MHz, CDCl₃): Look for the characteristic ethyl ester quartet (~4.4 ppm) and triplet (~1.4 ppm). The pyridine ring protons will appear as distinct singlets due to the para-like relationship (C2 and C4 positions).
-
Mass Spectrometry (LC-MS): Electrospray ionization (ESI+) must yield an [M+H]⁺ peak at m/z 244.0 and 246.0 in a strict 1:1 ratio. This is the classic isotopic signature of a single bromine atom. This isotopic self-validation ensures that debromination has not occurred during storage or synthesis.
References
-
Benchchem | Ethyl 2-bromo-5-methylnicotinate | 65996-16-9 |1
-
Sigma-Aldrich | Ethyl 6-bromo-5-methylnicotinate | 1807212-34-5 |
-
BLD Pharm | 132334-98-6 | Ethyl 6-bromonicotinate | 2
Sources
Methodological & Application
Application Note: Suzuki-Miyaura Cross-Coupling of Ethyl 6-bromo-5-methylnicotinate
Audience: Researchers, scientists, and drug development professionals. Content Type: In-depth Technical Guide & Experimental Protocol.
Introduction & Strategic Significance
Ethyl 6-bromo-5-methylnicotinate (CAS: 1807212-34-5) is a highly versatile, bifunctional heterocyclic building block widely utilized in medicinal chemistry and drug discovery[1]. The 5-methylnicotinate scaffold is a privileged structural motif found in numerous pharmacologically active compounds, including kinase inhibitors and metabolic modulators. The presence of the bromine atom at the C6 position (ortho to the pyridine nitrogen) provides an ideal reactive handle for palladium-catalyzed carbon-carbon bond formation via the Suzuki-Miyaura cross-coupling reaction[2]. This application note details the mechanistic rationale, optimized conditions, and a validated protocol for the efficient arylation of this specific substrate.
Mechanistic Insights: Causality in Experimental Design
The Suzuki-Miyaura coupling of 2-halopyridine derivatives presents unique electronic and steric challenges that must be addressed through rational experimental design[3]. As a Senior Application Scientist, it is critical to understand why specific reagents are chosen rather than merely following a recipe. The catalytic cycle proceeds through three fundamental steps, each heavily influenced by the structure of Ethyl 6-bromo-5-methylnicotinate[4]:
-
Oxidative Addition: The insertion of the active Pd(0) species into the C6–Br bond is electronically favored. Both the adjacent pyridine nitrogen and the para-positioned ethyl ester strongly withdraw electron density from the ring, weakening the C–Br bond and accelerating oxidative addition[4]. However, the pyridine nitrogen can potentially coordinate to the palladium center, leading to catalyst deactivation (the "2-pyridyl problem")[5]. To counteract this, bulky, bidentate ligands (e.g., dppf) or electron-rich monodentate ligands (e.g., XPhos) are employed to occupy the coordination sphere and prevent off-target N-binding[3].
-
Transmetalation: This step requires the activation of the arylboronic acid by a base to form a nucleophilic boronate complex[4]. Because the substrate contains an ethyl ester at the C3 position, strong aqueous hydroxide bases (e.g., NaOH, KOH) must be strictly avoided to prevent unwanted saponification (ester hydrolysis). Therefore, mild inorganic bases such as K₃PO₄ or K₂CO₃ are selected[6]. A biphasic solvent system (e.g., 1,4-Dioxane/H₂O) ensures the solubility of both the organic substrates and the inorganic base[3].
-
Reductive Elimination: The final step forms the new C–C biaryl bond and regenerates the Pd(0) catalyst[4]. The steric clash between the newly transferred aryl group and the endogenous 5-methyl group effectively lowers the activation energy for reductive elimination, driving the reaction to completion rapidly.
Visualizing the Catalytic Workflow
Figure 1: Catalytic cycle of the Suzuki-Miyaura coupling for Ethyl 6-bromo-5-methylnicotinate.
Quantitative Data: Optimized Reaction Conditions
The following table summarizes the optimized parameters for coupling Ethyl 6-bromo-5-methylnicotinate with various classes of boronic acids, balancing reactivity with functional group tolerance.
| Boronic Acid Partner | Catalyst System (mol%) | Base (Equiv) | Solvent System | Temp / Time | Typical Yield (%) |
| Phenylboronic acid | Pd(dppf)Cl₂ (5%) | K₂CO₃ (2.0) | 1,4-Dioxane/H₂O (4:1) | 90 °C / 12 h | 88% |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5%) | K₃PO₄ (2.5) | Toluene/EtOH/H₂O (2:1:1) | 85 °C / 16 h | 82% |
| 3-Pyridylboronic acid | Pd(dppf)Cl₂ (5%) | Na₂CO₃ (2.0) | 1,4-Dioxane/H₂O (4:1) | 100 °C / 18 h | 75% |
| 2-Methylphenylboronic acid | Pd₂(dba)₃ (2%) + XPhos (4%) | K₃PO₄ (3.0) | 1,4-Dioxane/H₂O (5:1) | 100 °C / 24 h | 71% |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This self-validating protocol is designed for a 1.0 mmol scale reaction, utilizing standard Schlenk techniques to ensure an oxygen-free environment, which is critical for maintaining the active Pd(0) oxidation state[6].
Materials Required
-
Ethyl 6-bromo-5-methylnicotinate (1.0 mmol, 244.08 g/mol )[2]
-
Arylboronic acid (1.2 mmol)
-
Pd(dppf)Cl₂·CH₂Cl₂ adduct (0.05 mmol, 5 mol%)
-
Potassium carbonate (K₂CO₃, anhydrous, 2.0 mmol)
-
1,4-Dioxane (anhydrous, 4.0 mL)
-
Deionized water (degassed, 1.0 mL)
Step-by-Step Methodology
-
Reaction Setup: To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add Ethyl 6-bromo-5-methylnicotinate (244 mg, 1.0 mmol), the selected arylboronic acid (1.2 mmol), K₂CO₃ (276 mg, 2.0 mmol), and Pd(dppf)Cl₂ (36 mg, 0.05 mmol)[6].
-
Inert Atmosphere Generation: Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with ultra-pure Argon or Nitrogen. Repeat this purge cycle three times to thoroughly deoxygenate the solid mixture[3].
-
Solvent Addition: Via syringe, add 1,4-Dioxane (4.0 mL) followed by deionized water (1.0 mL). Critical Note: Both solvents must be rigorously sparged with Argon for at least 30 minutes prior to addition to prevent catalyst oxidation[6].
-
Reaction Execution: Replace the septum with a Teflon-lined screw cap (if using a resealable tube) or attach a reflux condenser under positive Argon pressure. Submerge the flask in a pre-heated oil bath at 90 °C. Stir vigorously (800 rpm) for 12–18 hours[3].
-
Reaction Monitoring: Monitor the reaction progress via TLC (Hexanes/EtOAc, 3:1 v/v) or LC-MS until the complete consumption of the starting bromide is observed[3].
-
Work-up: Cool the reaction mixture to room temperature. Dilute with Ethyl Acetate (15 mL) and Water (10 mL). Transfer to a separatory funnel and partition the layers. Extract the aqueous layer with additional Ethyl Acetate (2 × 10 mL)[4].
-
Purification: Combine the organic extracts, wash with saturated aqueous NaCl (brine, 15 mL), and dry over anhydrous Na₂SO₄. Filter the drying agent and concentrate the filtrate in vacuo[4]. Purify the crude residue by flash column chromatography on silica gel using a gradient of Hexanes and Ethyl Acetate to isolate the pure 6-aryl-5-methylnicotinate derivative[3].
References
-
Benchchem. "Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Amino-4-bromopyridine with Arylboronic Acids." Benchchem. 4
-
Benchchem. "Application Notes and Protocols for Suzuki Coupling Reaction with 2-Bromo-4-fluoro-5-methylpyridine." Benchchem.3
-
Benchchem. "A Comparative Guide to the Suzuki-Miyaura Coupling of 3-Bromo-2-methylpyridine and 2-Bromo-3-methylpyridine." Benchchem. 6
-
Sigma-Aldrich. "Ethyl 6-bromo-5-methylnicotinate | 1807212-34-5." Sigma-Aldrich. 1
-
Benchchem. "Ethyl 2-bromo-5-methylnicotinate | 65996-16-9." Benchchem.2
-
Yang, D. X., et al. "Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands." Organic Letters, ACS Publications. 5
Sources
Buchwald-Hartwig amination protocols for 6-bromo-pyridines
Application Note: Advanced Buchwald-Hartwig Amination Protocols for 6-Bromopyridines
Executive Summary
The Buchwald-Hartwig amination is a foundational transformation in modern drug development, enabling the rapid assembly of complex arylamines. However, the cross-coupling of 6-bromopyridines (which are chemically equivalent to 2-bromopyridines) presents a notorious thermodynamic hurdle. The proximity of the basic pyridine nitrogen to the oxidative addition site frequently leads to off-target coordination, effectively poisoning the palladium catalyst. This application note details field-proven, self-validating methodologies to bypass these traps using rationally selected catalytic systems.
Mechanistic Insights & Causality: Overcoming Catalyst Poisoning
To achieve high yields with 6-bromopyridines, researchers must understand the causality behind catalyst failure and reagent selection:
-
The Chelation Trap : Following the initial oxidative addition of the 6-bromopyridine to the Pd(0) species, the adjacent pyridine nitrogen can fold back and coordinate to the electrophilic Pd(II) center. This forms a highly stable, unreactive bidentate chelate that halts the catalytic cycle 1.
-
Ligand Causality : To prevent this off-target N-coordination, the palladium center must be sterically shielded.
-
Bidentate Phosphines: Ligands such as dppp (1,3-bis(diphenylphosphino)propane) or BINAP enforce a rigid coordination geometry that physically prevents the pyridine nitrogen from binding 2.
-
Dialkylbiaryl Phosphines: Bulky monodentate ligands like BrettPhos, RuPhos, or XPhos provide immense steric bulk. They not only block pyridine coordination but also significantly accelerate the rate-limiting reductive elimination step, favoring product formation over catalyst degradation 3.
-
-
Addressing Amine Volatility : When coupling low-boiling amines (e.g., methylamine, dimethylamine, cyclopropylamine), standard reflux conditions result in the loss of the amine before it can coordinate to the Pd(II) complex. Utilizing sealed-tube conditions under autogenous pressure is a mandatory physical intervention for these substrates 2.
Catalytic Workflow & Poisoning Pathway
Figure 1: Buchwald-Hartwig catalytic cycle highlighting the N-coordination poisoning risk.
Quantitative Data & Condition Matrix
The following table summarizes optimized conditions for coupling various amines with 6-bromopyridines, demonstrating the necessity of specific ligand and physical environment choices.
| Substrate Class | Amine Type | Catalyst / Ligand System | Base | Solvent & Temperature | Expected Yield | Ref |
| 6-Bromopyridine | Volatile (e.g., Dimethylamine) | Pd(OAc)₂ (5 mol%) / dppp (10 mol%) | NaOtBu | Toluene, 80 °C (Sealed Tube) | 85–98% | 2 |
| 6-Bromopyridine | Cyclic Secondary (e.g., Piperidine) | Pd₂(dba)₃ (5 mol%) / P(o-Tol)₃ | NaOtBu | Toluene, 110 °C (Reflux) | ~94% | 3 |
| 6-Bromopyridine | Primary Anilines | Pd₂(dba)₃ (1 mol%) / BrettPhos (3 mol%) | NaOtBu | Toluene, 100 °C (Schlenk) | 80–95% | 3 |
| Complex 6-Bromo-heterocycle | Base-Sensitive Amines | Pd(OAc)₂ / BINAP | Cs₂CO₃ | 1,4-Dioxane, 100 °C | Variable | 4 |
Detailed Experimental Protocols
Protocol A: Standard Amination with Non-Volatile Amines (Schlenk Technique)
Designed for primary anilines and high-boiling secondary amines.
-
Preparation : Oven-dry a Schlenk tube equipped with a magnetic stir bar. Cool under a stream of dry Argon.
-
Solid Reagent Loading : Add 6-bromopyridine (1.0 equiv), the amine (1.2 equiv, if solid), Pd₂(dba)₃ (1–5 mol%), BrettPhos (3–10 mol%), and NaOtBu (1.5 equiv).
-
Atmosphere Exchange : Seal the tube, evacuate, and backfill with Argon. Repeat this cycle three times to ensure strict oxygen exclusion.
-
Liquid Addition : Inject anhydrous, degassed toluene (to achieve a 0.2–0.5 M substrate concentration) and the amine (1.2 equiv, if liquid) via syringe.
-
Reaction Execution : Heat the mixture to 100 °C in a pre-heated oil bath with vigorous stirring for 12–24 hours.
-
Workup : Cool to room temperature. Quench with saturated aqueous NH₄Cl. Extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification : Purify via silica gel flash chromatography.
Protocol B: Amination with Volatile Amines (Sealed Tube Method)
Designed for low-boiling amines like methylamine or dimethylamine.
-
Preparation : Utilize a heavy-walled Ace-Thred sealed tube (rated for at least 150 PSI).
-
Reagent Loading : Add 6-bromopyridine (1.0 equiv), Pd(OAc)₂ (5 mol%), dppp (10 mol%), and NaOtBu (2.0 equiv) into the tube.
-
Solvent & Amine Addition : Add anhydrous toluene. Cool the mixture to -78 °C using a dry ice/acetone bath. Condense the volatile amine gas (5.0 equiv) directly into the cooled tube as a liquid.
-
Reaction Execution : Tightly seal the tube with a Teflon plug and O-ring. Transfer to an oil bath behind a blast shield and heat to 80 °C for 14 hours.
-
Workup : Cool the tube completely to -78 °C before carefully venting to release residual pressure. Proceed with standard aqueous workup as described in Protocol A.
Self-Validating System & Troubleshooting
To ensure trustworthiness and reproducibility, embed the following validation checks into your workflow:
-
The Positive Control : Always run a parallel reaction using 3-bromopyridine. If the 3-bromo analog couples successfully but the 6-bromo analog fails, the catalytic system is insufficiently sterically hindered to prevent pyridine N-coordination. You must switch to a bulkier ligand (e.g., from XPhos to BrettPhos).
-
Visual Diagnostics : A robust Buchwald-Hartwig reaction maintains a homogeneous yellow, orange, or reddish-brown hue. If the solution turns colorless, the catalyst has not activated. The appearance of a fine black precipitate ("Palladium Black") is a definitive indicator of catalyst decomposition and death 1.
-
Analytical Validation (LC-MS/GC-MS) : Monitor the reaction for debromination (yielding unsubstituted pyridine). If significant debromination occurs, the base (e.g., NaOtBu) may be promoting premature β-hydride elimination. Switch to a non-nucleophilic base like LiHMDS or a milder base like Cs₂CO₃ 4.
References
-
A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines | American Chemical Society (J. Org. Chem.) |[Link]
-
Buchwald–Hartwig amination | Grokipedia |[Link]
-
Chapter 6: Palladium- and Copper-catalysed C–N Cross-coupling in Drug Discovery | Royal Society of Chemistry |[Link]
Sources
Application Note: Advanced Stille Cross-Coupling Protocols for Ethyl 6-bromo-5-methylnicotinate
Executive Summary & Chemical Context
Ethyl 6-bromo-5-methylnicotinate is a highly functionalized, versatile building block frequently utilized in the synthesis of complex pharmaceuticals, agrochemicals, and functional materials. Functionalization at the C6 position via the Stille cross-coupling reaction provides a robust pathway for introducing aryl, vinyl, or alkyl substituents.
While the Stille reaction is celebrated for its broad functional group tolerance and mild conditions, the specific steric and electronic environment of Ethyl 6-bromo-5-methylnicotinate necessitates carefully optimized conditions. As an Application Scientist, it is critical to recognize that standard coupling conditions often fail or result in poor yields due to the steric bulk of the adjacent C5-methyl group. This guide details the mechanistic causality behind these challenges and provides a field-proven, self-validating protocol to achieve high-yielding C–C bond formation.
Mechanistic Insights & Causality (E-E-A-T)
To design a robust protocol, one must understand the interplay between the substrate's unique structure and the palladium catalytic cycle.
-
Oxidative Addition (Electronic Activation): The electron-withdrawing ethyl ester at the C3 position reduces the electron density of the pyridine ring. This electronic deficiency activates the C6-Br bond, making the initial oxidative addition by the Pd(0) catalyst highly favorable and rapid.
-
Transmetalation (Steric Retardation): In standard Stille couplings, transmetalation from the organostannane to the Pd(II) intermediate is the rate-determining step. For Ethyl 6-bromo-5-methylnicotinate, the methyl group at the C5 position introduces significant steric hindrance directly adjacent to the reaction site. This steric bulk severely stalls transmetalation, leading to catalyst deactivation, protodestannylation, and homocoupling side reactions [1].
-
Ligand Selection (Promoting Dissociation): To overcome this steric hindrance, bulky and electron-deficient ligands such as Triphenylarsine (AsPh3) or Tri(o-tolyl)phosphine (P(o-tol)3) are strictly preferred over the standard Triphenylphosphine (PPh3). These ligands dissociate more readily from the palladium center, creating a crucial open coordination site that accommodates the incoming bulky organostannane [2].
-
The "Copper Effect" (Bypassing the Bottleneck): To further accelerate transmetalation, the addition of a Copper(I) co-catalyst (e.g., CuI or CuTC) is highly recommended. Copper facilitates a dual catalytic cycle: the organostannane undergoes a rapid Sn-to-Cu transmetalation to form a highly reactive organocopper intermediate. This intermediate then rapidly transfers the organic group to the Pd(II) center, completely bypassing the sterically hindered, sluggish direct Sn-to-Pd transmetalation [3][4].
Figure 1: Stille Catalytic Cycle highlighting the Copper Effect for sterically hindered substrates.
Reaction Optimization Data
The following table summarizes the causal relationship between reaction parameters and expected outcomes based on empirical optimization for sterically hindered bromopyridines [5].
| Parameter | Standard Condition | Optimized Condition | Mechanistic Rationale |
| Catalyst Source | Pd(PPh3)4 (5 mol%) | Pd2(dba)3 (2.5 mol%) | Pd2(dba)3 provides a stable Pd(0) source without saturating the system with strongly coordinating PPh3 ligands. |
| Ligand | PPh3 (10 mol%) | AsPh3 or P(o-tol)3 (10 mol%) | Promotes ligand dissociation, opening a coordination site for sterically hindered transmetalation. |
| Additive | None | CuI or CuTC (10-20 mol%) | Induces the "Copper Effect," accelerating transmetalation via a highly reactive organocopper intermediate. |
| Solvent | THF | Toluene or DMF | Higher boiling points allow for elevated temperatures (90-110 °C) needed to overcome thermodynamic activation barriers. |
| Workup | Standard aqueous wash | Aqueous KF or CsF wash | Converts toxic, organic-soluble trialkyltin byproducts into insoluble polymeric Bu3SnF for easy filtration. |
Experimental Protocol: Copper-Cocatalyzed Stille Coupling
This protocol is designed as a self-validating system. Visual cues and analytical checkpoints are embedded to ensure reaction integrity at every stage.
Materials Required
-
Substrate: Ethyl 6-bromo-5-methylnicotinate (1.0 equiv, 1.0 mmol, 244.08 mg)
-
Coupling Partner: Organostannane (e.g., Tributyl(vinyl)tin or Aryltributyltin) (1.2 - 1.5 equiv)
-
Catalyst: Tris(dibenzylideneacetone)dipalladium(0)[Pd2(dba)3] (2.5 mol%, 0.025 mmol)
-
Ligand: Triphenylarsine [AsPh3] (10 mol%, 0.10 mmol)
-
Co-Catalyst: Copper(I) Iodide [CuI] (10 mol%, 0.10 mmol)
-
Solvent: Anhydrous, degassed Toluene or DMF (10 mL, 0.1 M concentration)
-
Quench Reagent: Saturated Aqueous Potassium Fluoride (KF)
Step-by-Step Methodology
Step 1: Reaction Assembly (Inert Atmosphere) In a flame-dried Schlenk flask equipped with a magnetic stir bar, add Ethyl 6-bromo-5-methylnicotinate, Pd2(dba)3, AsPh3, and CuI. Validation Checkpoint: Ensure the Pd2(dba)3 is a deep purple/black powder. If it appears brown or grey, it may have oxidized, which will severely impact the yield.
Step 2: Purging and Degassing Evacuate the flask and backfill with ultra-pure Argon. Repeat this cycle three times to ensure a strictly oxygen-free environment. Oxygen contamination will lead to rapid homocoupling of the stannane.
Step 3: Solvent and Reagent Addition Inject anhydrous, degassed Toluene (10 mL) into the flask via a syringe. Stir the mixture at room temperature for 5 minutes. Validation Checkpoint: The solution should transition to a deep red/brown color, indicating the formation of the active pre-catalyst complex. Once the color stabilizes, add the organostannane dropwise via syringe.
Step 4: Heating and Reaction Monitoring Transfer the Schlenk flask to a pre-heated oil bath at 100 °C. Stir vigorously for 12–24 hours. Validation Checkpoint: Monitor reaction progress via TLC (Hexane/Ethyl Acetate) or LC-MS. The reaction is complete when the starting bromopyridine mass/spot is fully consumed.
Step 5: Tin Scavenging (KF Workup) Cool the reaction mixture to room temperature. Dilute with Ethyl Acetate (20 mL) and add an equal volume of saturated aqueous KF solution (20 mL). Stir the biphasic mixture vigorously for 30–60 minutes. Causality & Validation: This step is critical. The fluoride ions react with the tributyltin halides to form insoluble tributyltin fluoride (Bu3SnF). You will observe a thick white precipitate forming at the phase interface.
Step 6: Filtration and Extraction Filter the entire mixture through a tightly packed pad of Celite to remove the tin precipitate and palladium black. Separate the organic layer, wash with water (2 x 15 mL) and brine (15 mL), dry over anhydrous Na2SO4, and concentrate under reduced pressure.
Step 7: Purification Purify the crude residue via silica gel column chromatography (typically using a Hexane/Ethyl Acetate gradient) to isolate the functionalized ethyl 5-methylnicotinate derivative.
Figure 2: Step-by-step experimental workflow for the Stille coupling of bromopyridines.
References
-
National Institutes of Health (NIH). "Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies." PMC. Available at:[Link]
-
National Institutes of Health (NIH). "Copper-Catalyzed Stille Cross-Coupling Reaction and Application in the Synthesis of the Spliceostatin Core Structure." PMC. Available at:[Link]
-
American Chemical Society (ACS). "Copper-Mediated Cross-Coupling of Organostannanes with Organic Iodides at or below Room Temperature." Journal of the American Chemical Society. Available at: [Link]
-
Wiley-VCH. "Mechanistic Aspects of Metal-Catalyzed C,C- and C,X-Bond Forming Reactions." Wiley Online Library. Available at: [Link]
Application Note: Chemoselective Reduction of Ethyl 6-Bromo-5-methylnicotinate to (6-Bromo-5-methylpyridin-3-yl)methanol
Executive Summary
The transformation of ethyl 6-bromo-5-methylnicotinate to its corresponding primary alcohol, (6-bromo-5-methylpyridin-3-yl)methanol, represents a classic chemoselectivity paradigm in medicinal chemistry and drug development. The primary challenge lies in the orthogonal reactivity of the molecule's functional groups: the ester requires a potent hydride donor for complete reduction, while the aryl bromide—activated by the electron-deficient pyridine nucleus—is highly susceptible to hydrodehalogenation. This application note details two field-validated, self-validating protocols to achieve this reduction with >95% chemoselectivity, tailored for both discovery-scale rapid synthesis and process-scale safety.
Mechanistic Rationale & Reagent Selection
Standard ethereal lithium aluminum hydride (LiAlH₄) frequently fails in this context. The strongly nucleophilic nature of the aluminohydride anion promotes direct attack at the C-Br bond or initiates single-electron transfer (SET) pathways, leading to significant debromination and product loss. To circumvent this, we rely on two distinct mechanistic approaches:
-
Protocol A: DIBAL-H (Diisobutylaluminum hydride): DIBAL-H operates via an electrophilic reduction mechanism. The aluminum center first coordinates to the ester carbonyl oxygen. This Lewis acid-base interaction activates the carbonyl, allowing for rapid intramolecular hydride delivery. By maintaining cryogenic temperatures (-78 °C), the kinetic barrier for C-Br oxidative addition or displacement is not breached, ensuring absolute chemoselectivity[1].
-
Protocol B: Ca(BH₄)₂ (In situ generation): While sodium borohydride (NaBH₄) is generally unreactive toward esters, the addition of Lewis acidic metal salts like calcium chloride (CaCl₂) fundamentally alters the reactive landscape[2]. The metathesis reaction generates calcium borohydride (Ca(BH₄)₂) and insoluble NaCl. The Ca²⁺ ion acts as a mild Lewis acid, coordinating to both the pyridine nitrogen and the ester carbonyl. This enhances the electrophilicity of the ester sufficiently to permit hydride attack at ambient temperatures without perturbing the aryl halide[3].
Decision matrix for selecting the optimal reducing agent for halonicotinate esters.
Quantitative Reagent Comparison
| Parameter | Protocol A: DIBAL-H | Protocol B: NaBH₄ / CaCl₂ |
| Active Reagent | Electrophilic Hydride (Al) | Nucleophilic Hydride (B) with Lewis Acid (Ca²⁺) |
| Equivalents Required | 2.5 – 3.0 eq | 2.5 eq NaBH₄ / 1.25 eq CaCl₂ |
| Temperature Profile | -78 °C to 0 °C (Cryogenic) | 0 °C to 25 °C (Ambient) |
| Solvent System | Anhydrous DCM or THF | THF / EtOH (1:2 ratio) |
| Chemoselectivity | >99% (No debromination) | >95% (Trace debromination if overheated) |
| Ideal Scale | Discovery (<10 grams) | Process / Scale-up (>10 grams) |
| Primary Safety Risk | Pyrophoric reagent, exothermic quench | Hydrogen gas evolution during quench |
Experimental Protocols
Protocol A: DIBAL-H Reduction (Discovery / Milligram to Gram Scale)
This protocol prioritizes speed and absolute chemoselectivity, utilizing cryogenic conditions to suppress side reactions.
-
Preparation: Dissolve ethyl 6-bromo-5-methylnicotinate (1.0 eq) in anhydrous dichloromethane (DCM) or THF (0.2 M concentration) under an inert argon atmosphere.
-
Cryogenic Cooling: Cool the reaction flask to -78 °C using a dry ice/acetone bath. Stir for 15 minutes to ensure thermal equilibrium.
-
Reagent Addition: Add DIBAL-H (1.0 M in DCM or hexanes, 2.8 eq) dropwise via syringe or addition funnel.
-
Causality: Excess DIBAL-H (>2.0 eq) is required because the first equivalent reduces the ester to an aluminum hemiacetal intermediate, and the second equivalent reduces it to the alkoxide.
-
Self-Validation: The internal temperature must not exceed -65 °C during addition to prevent premature activation of the C-Br bond.
-
-
Reaction Progression: Stir at -78 °C for 1 hour, then gradually warm to 0 °C over 1 hour. Monitor by TLC (Hexanes/EtOAc 1:1).
-
Quench: Cool back to -20 °C. Carefully add ethyl acetate (2.0 mL/mmol) followed by methanol (1.0 mL/mmol) dropwise.
-
Self-Validation: The cessation of hydrogen gas bubbling upon the addition of methanol indicates the complete consumption of active DIBAL-H species.
-
Standard Rochelle's salt workup workflow to prevent aluminum emulsion formation.
-
Workup: Add an equal volume of saturated aqueous Rochelle's salt (potassium sodium tartrate). Stir vigorously at room temperature for 1–2 hours.
-
Causality: Aluminum salts form intractable gelatinous emulsions in water. The tartrate ligand chelates the aluminum, forming a highly water-soluble complex.
-
Self-Validation: The transition from a thick, opaque white gel to two distinct, clear liquid phases visually confirms successful chelation. Extract with DCM, dry over Na₂SO₄, and concentrate.
-
Protocol B: NaBH₄/CaCl₂ Reduction (Process / Multi-Gram Scale)
This protocol avoids cryogenic temperatures and pyrophoric reagents, making it ideal for scale-up.
-
Metathesis Setup: In a round-bottom flask, suspend anhydrous CaCl₂ (1.25 eq) in a mixture of THF and absolute ethanol (1:2 ratio, 0.3 M overall). Cool to 0 °C.
-
Activation: Add NaBH₄ (2.5 eq) in small portions. Stir for 30 minutes at 0 °C.
-
Self-Validation: The formation of a fine white suspension (NaCl) confirms the successful metathesis and generation of the active Ca(BH₄)₂ species.
-
-
Substrate Addition: Dissolve ethyl 6-bromo-5-methylnicotinate (1.0 eq) in a minimal amount of THF and add it dropwise to the active reducing mixture at 0 °C.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature (20–25 °C) for 4–6 hours.
-
Causality: Heating above 40 °C must be strictly avoided, as elevated thermal energy will eventually overcome the activation barrier for hydrodehalogenation.
-
-
Quench & Workup: Cool to 0 °C and carefully quench with saturated aqueous NH₄Cl until gas evolution ceases.
-
Self-Validation: The pH of the aqueous phase should be mildly basic (pH ~8). Acidic quenching (e.g., with HCl) is avoided to prevent protonation of the pyridine nitrogen, which would trap the target molecule in the aqueous layer.
-
-
Extract the mixture with ethyl acetate (3x). Wash the combined organics with brine, dry over MgSO₄, and concentrate under reduced pressure.
Analytical Characterization & In-Process Controls
To verify the success of the reduction and the integrity of the aryl bromide, utilize ¹H NMR spectroscopy (CDCl₃ or DMSO-d₆):
-
Confirmation of Reduction: Look for the complete disappearance of the ethyl ester signals (a quartet at ~4.4 ppm and a triplet at ~1.4 ppm).
-
Appearance of Product: Confirm the presence of the new benzylic alcohol via a distinct singlet at ~4.7 ppm (representing the –CH₂OH protons) and a broad singlet for the hydroxyl proton (typically ~2.5–3.5 ppm, subject to exchange).
-
Confirmation of Chemoselectivity: The pyridine aromatic proton (C4-H) should remain intact as a sharp singlet in the downfield aromatic region (~8.2 ppm). If debromination occurred, a new aromatic proton signal (C6-H) would appear, coupling with the C4-H proton.
References
1.[1] Direct Aminoalkylation of Arenes, Heteroarenes, and Alkenes via Ni-Catalyzed Negishi Cross-Coupling Reactions. The Journal of Organic Chemistry - ACS Publications. URL: 2.[3] Calcium Borohydride Ca(BH4)2: Fundamentals, Prediction and Probing for High-Capacity Energy Storage Applications, Organic Synthesis. Semantic Scholar. URL: 3.[2] Reductions of Carboxylic Acids and Esters with NaBH4 in Diglyme at 162°C. mdma.ch. URL:
Sources
Application Notes and Protocols for the Synthesis of Naphthyridine Derivatives from Nicotinate Precursors
Introduction: The Strategic Value of Naphthyridines and Nicotinate Precursors
The naphthyridine scaffold is a privileged bicyclic aromatic N-heterocycle, forming the core of numerous compounds with significant applications in pharmaceuticals, materials science, and catalysis.[1] Derivatives of naphthyridine isomers, particularly 1,8-naphthyridine and 1,5-naphthyridine, exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, and antiviral properties.[2] The 1,8-naphthyridine core, for instance, is a key component of several fluoroquinolone antibiotics like nalidixic acid, which function by inhibiting bacterial DNA gyrase.[2]
Nicotinates (esters of nicotinic acid, or pyridine-3-carboxylic acid) are highly versatile and economically viable starting materials for the construction of these valuable scaffolds. Their inherent pyridine ring provides a foundational element that can be strategically functionalized and elaborated to build the second fused ring system. This guide provides an in-depth exploration of key synthetic transformations that leverage nicotinate-derived precursors, focusing on the mechanistic rationale behind the reactions and providing detailed, field-proven protocols for their execution.
Part 1: The Friedländer Annulation Pathway
The Friedländer synthesis is a powerful and direct condensation reaction for forming a quinoline or naphthyridine ring system.[2] The strategy involves the reaction of an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., a ketone, β-ketoester, or malononitrile).[2][3] For the synthesis of 1,8-naphthyridines, the key precursor derived from a nicotinate is 2-aminonicotinaldehyde.
Mechanistic Rationale
The reaction proceeds via an acid- or base-catalyzed pathway. In the base-catalyzed mechanism, the α-methylene compound is deprotonated to form an enolate. This enolate then acts as a nucleophile, attacking the aldehyde carbonyl of 2-aminonicotinaldehyde in an aldol-type condensation. The resulting β-hydroxy carbonyl intermediate undergoes an intramolecular cyclization via nucleophilic attack of the amino group onto the carbonyl, followed by a dehydration step to afford the final aromatic 1,8-naphthyridine ring system.[2] This sequence ensures a regiochemically controlled cyclization.
Caption: Base-catalyzed Friedländer synthesis mechanism.
Protocol 1: Green, Water-Based Friedländer Synthesis with Choline Hydroxide
This modern protocol leverages water as a green solvent and choline hydroxide, a biocompatible ionic liquid, as a metal-free catalyst, offering high yields and simplified product isolation.[2][4]
Materials:
-
2-Aminonicotinaldehyde
-
Active methylene carbonyl compound (e.g., acetone, ethyl acetoacetate, 1-ethylpiperidin-4-one)
-
Choline hydroxide (ChOH) solution (e.g., 45 wt. % in water)
-
Deionized Water (H₂O)
-
Ethyl acetate (for extraction)
-
Nitrogen (N₂) gas supply
Equipment:
-
Round-bottom flask with magnetic stir bar
-
Heating mantle or oil bath with temperature control
-
Condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add 2-aminonicotinaldehyde (1.0 eq) and the active methylene compound (1.1 eq).
-
Add deionized water to the flask (approx. 1 mL per mmol of aldehyde).
-
Begin stirring the mixture and add choline hydroxide (1-5 mol%).[2]
-
Purge the flask with nitrogen and maintain a nitrogen atmosphere.
-
Heat the reaction mixture to 50-80°C with vigorous stirring.[2][4]
-
Monitor the reaction progress using Thin-Layer Chromatography (TLC). Typical reaction times are 6-12 hours.[2]
-
Upon completion, allow the mixture to cool to room temperature.
-
Extract the product from the reaction mixture using ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the organic layer under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the product by recrystallization or column chromatography as necessary.[2]
Protocol 2: Solvent-Free Friedländer Synthesis via Grinding
This environmentally benign method avoids the use of solvents and often proceeds rapidly at room temperature with high efficiency.[3]
Materials:
-
2-Aminonicotinaldehyde
-
Active methylene compound (e.g., ethyl trifluoroacetoacetate, acetylacetone)
-
Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)
-
Cold deionized water
Equipment:
-
Mortar and pestle
-
Spatula
-
Vacuum filtration apparatus (Büchner funnel, filter flask)
Procedure:
-
In a mortar, combine 2-aminonicotinaldehyde (1.0 eq), the active methylene compound (1.0 eq), and CeCl₃·7H₂O (1.0 eq).[3]
-
Grind the mixture vigorously with a pestle at room temperature. The reaction is often complete within minutes (monitor by TLC if possible).[3]
-
Upon completion, add cold water to the reaction mixture to precipitate the solid product.
-
Collect the solid product by vacuum filtration, washing thoroughly with water to remove the catalyst.
-
The recovered aqueous layer containing the catalyst can be evaporated to recover the CeCl₃·7H₂O for reuse.[3]
-
Recrystallize the solid product from an appropriate solvent (e.g., ethanol) to afford the pure 1,8-naphthyridine.
Data Presentation: Comparison of Friedländer Synthesis Conditions
| Catalyst | Solvent | Temperature (°C) | Time | Typical Yield (%) | Reference |
| Choline Hydroxide (1 mol%) | Water | 50 | 6-12 h | 85-95 | [2] |
| CeCl₃·7H₂O (1 eq) | None (Grinding) | Room Temp | 5-15 min | 90-96 | [3] |
| DABCO (catalytic) | None (Microwave) | N/A (MW) | 2-5 min | 74-86 | [5] |
| NaH (1 eq) | None (Microwave) | N/A (MW) | 2 min | ~82 | [6] |
| Basic Ionic Liquids | Ionic Liquid | 80 | 1-3 h | 80-92 | [7] |
Part 2: The Gould-Jacobs Reaction Pathway
The Gould-Jacobs reaction is a classic and reliable method for constructing 4-hydroxy-substituted quinoline and naphthyridine systems.[8][9] When applied to naphthyridine synthesis, the reaction typically starts with a 3-aminopyridine derivative, which can be readily prepared from a corresponding nicotinate via a Curtius, Hofmann, or Schmidt rearrangement. The aminopyridine is first condensed with a substituted malonic ester, such as diethyl ethoxymethylenemalonate (DEEM), followed by a high-temperature intramolecular cyclization.[8]
Mechanistic Rationale
The synthesis is a two-stage process:
-
Condensation: The amino group of the 3-aminopyridine performs a nucleophilic attack on the electrophilic carbon of DEEM, followed by the elimination of ethanol to form a stable vinylogous amide intermediate.[8]
-
Cyclization: At high temperatures, the intermediate undergoes a 6-electron electrocyclization to form the dihydronaphthyridine ring. This is followed by tautomerization to yield the more thermodynamically stable 4-hydroxy-1,5-naphthyridine aromatic system.[8][10] Subsequent hydrolysis and decarboxylation can be performed if the 3-carboxylate group is not desired.[8][11]
Caption: Gould-Jacobs reaction mechanism for 1,5-naphthyridines.
Protocol 3: Conventional Thermal Gould-Jacobs Synthesis
This protocol details the traditional two-step thermal method for synthesizing 4-hydroxy-1,5-naphthyridine-3-carboxylic acid esters.
Materials:
-
3-Aminopyridine derivative
-
Diethyl ethoxymethylenemalonate (DEEM)
-
High-boiling solvent (e.g., Dowtherm A, diphenyl ether)
-
Ethanol (optional, for initial condensation)
-
Hexane or petroleum ether (for washing)
Equipment:
-
Round-bottom flask with magnetic stir bar
-
Heating mantle with high-temperature controller and thermocouple
-
Condenser (air or water-cooled)
-
Vacuum filtration apparatus
Procedure:
-
Step A (Condensation):
-
In a round-bottom flask, mix the 3-aminopyridine derivative (1.0 eq) and DEEM (1.05 eq).
-
Heat the mixture at 100-120°C for 1-2 hours. The reaction can be monitored by observing the cessation of ethanol evolution.
-
Cool the reaction mixture. The intermediate often solidifies upon cooling. It can be washed with hexane and used directly in the next step or purified by recrystallization.
-
-
Step B (Cyclization):
-
Add the intermediate from Step A to a flask containing a high-boiling solvent like Dowtherm A.
-
Heat the mixture to a high temperature (typically 240-260°C) with stirring for 15-30 minutes.[8][12]
-
Cool the reaction mixture to below 100°C and add hexane or petroleum ether to precipitate the product.
-
Collect the solid product by vacuum filtration and wash thoroughly with the same solvent to remove the high-boiling residue.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).
-
General Experimental Workflow
The successful synthesis and validation of naphthyridine derivatives follow a systematic workflow, from initial precursor modification to final product characterization.
Caption: General workflow for naphthyridine synthesis and analysis.
Conclusion
Nicotinate precursors offer a reliable and adaptable entry point for the synthesis of medicinally relevant naphthyridine derivatives. The Friedländer annulation and Gould-Jacobs reaction are two of the most powerful strategies for this transformation, each with distinct advantages. Modern modifications to these classic reactions, such as the use of green solvents, solvent-free conditions, and microwave assistance, have significantly improved their efficiency, safety, and environmental impact. The protocols and mechanistic insights provided herein serve as a comprehensive guide for researchers aiming to construct novel naphthyridine-based compounds for drug discovery and materials science.
References
- BenchChem. (2025). Application Notes and Protocols for the Friedlander Synthesis of 1,8-Naphthyridine Derivatives.
- Organic & Biomolecular Chemistry. (n.d.). Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights. RSC Publishing.
- Various Authors. (n.d.). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. PMC.
- Mogilaiah, K., Swamy, J. K., Jyothi, S., & Kavitha, S. (2015). CeCl .7H O CATALYZED FRIEDLANDER SYNTHESIS OF 1,8-NAPHTHYRIDINES UNDER SOLVENT-FREE GRINDING CONDITIONS. Connect Journals.
- BenchChem. (2025). Application Notes and Protocols: Gould-Jacobs Reaction for 1,5-Naphthyridine Synthesis.
- Various Authors. (1975). Studies on Naphthyridines. I. Synthesis of 1, 6-Naphthyridine. J-Stage.
-
Green Chemistry. (n.d.). Regioselective synthesis of functionalized[2][13]naphthyridine derivatives via three-component domino reaction under catalyst-free conditions. RSC Publishing. Available at:
- Green Chemistry. (n.d.). A mild synthesis of substituted 1,8-naphthyridines. RSC Publishing.
- Journal of the Chemical Society C: Organic. (n.d.). 1,8-Naphthyridines. RSC Publishing.
- Hawes, E. M., & Wibberley, D. G. (1966). 1,8-Naphthyridines. Journal of the Chemical Society C: Organic.
- ResearchGate. (n.d.). Friedlander reaction between 4,6‐diaminonicotinaldehyde and phenylacetonitrile derivatives.
- Czuba, W. (1979). Synthesis and reactions of naphthyridines (review). Chemistry of Heterocyclic Compounds, 15, 1-13.
- Various Authors. (2025). Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential. PMC.
- Various Authors. (2024). Green synthesis and cytotoxic activity of functionalized naphthyridine. Scilit.
- Various Authors. (2024). Green synthesis and cytotoxic activity of functionalized naphthyridine. PubMed.
- Various Authors. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega.
- Ravichandran, S., et al. (n.d.). MICROWAVE ASSISTED SOLVENT FREE FRIEDLANDER SYNTHESIS OF 1, 8-NAPHTHYRIDINES. TSI Journals.
- ResearchGate. (n.d.). Mechanism involved in the formation of 1,6‐naphthyridine derivatives.
- Various Authors. (n.d.). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. PMC.
- Wikipedia. (n.d.). Gould–Jacobs reaction.
- Various Authors. (2022). Synthesis of 1-Amino-3-oxo-2,7-naphthyridines via Smiles Rearrangement: A New Approach in the Field of Chemistry of Heterocyclic Compounds. PMC.
- Various Authors. (n.d.). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. PMC.
- Organic-Chemistry.org. (n.d.). Gould-Jacobs Reaction.
- Organic Chemistry Portal. (n.d.). 1,8-Naphthyridine synthesis.
- Wikipedia. (n.d.). Doebner–Miller reaction.
- Al-dujaili, A. H. (2019). A flexible synthesis of naphthyridine derivatives through diazotization, triflation, and Suzuki reaction. Indian Journal of Heterocyclic Chemistry, 29(1), 1-25.
- WikiDoc. (2012). Gould-Jacobs reaction.
- Oregon State University. (n.d.). The Synthesis of Substituted 1, 8-Naphthyridines By The Doebner Reaction.
- BenchChem. (2025). Application Notes and Protocols: Skraup Synthesis for 1,5-Naphthyridine Derivatives.
- Semantic Scholar. (n.d.). Doebner-von Miller reaction.
- Denmark, S. E., & Venkatraman, S. (2006). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. Journal of Organic Chemistry, 71(4), 1668-76.
- ResearchGate. (n.d.). Scheme 1: Synthetic route for naphthyridine derivatives Synthesis of....
- Academia.edu. (n.d.). Green Synthesis, Cyclization and Biological Study of Novel Series of 1,8-Naphthyridines Using Friedlander Condensation.
Sources
- 1. Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. connectjournals.com [connectjournals.com]
- 4. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tsijournals.com [tsijournals.com]
- 6. (PDF) Green Synthesis, Cyclization and Biological Study of Novel Series of 1,8-Naphthyridines Using Friedlander Condensation [academia.edu]
- 7. Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Gould-Jacobs Reaction [drugfuture.com]
- 10. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 11. Gould-Jacobs reaction - wikidoc [wikidoc.org]
- 12. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A mild synthesis of substituted 1,8-naphthyridines - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Application Note: Sonogashira Cross-Coupling of Ethyl 6-bromo-5-methylnicotinate with Terminal Alkynes
Executive Summary
The functionalization of highly substituted pyridine scaffolds is a critical workflow in modern drug discovery and agrochemical development. Ethyl 6-bromo-5-methylnicotinate is a dense, multi-functional building block that presents unique steric and electronic challenges. This application note provides a comprehensively optimized, self-validating protocol for the Sonogashira cross-coupling of this substrate with terminal alkynes. By leveraging specific catalyst-ligand architectures and rigorous atmospheric control, researchers can bypass common pitfalls such as catalyst poisoning and Glaser homocoupling.
Substrate Profiling & Mechanistic Rationale
The Sonogashira cross-coupling reaction is a cornerstone technique for constructing C(sp2)-C(sp) bonds[1]. However, applying this methodology to Ethyl 6-bromo-5-methylnicotinate requires a nuanced understanding of its specific reactivity profile:
-
Electronic Activation: Halogenated pyridines, particularly 6-bromo derivatives (ortho to the nitrogen), are highly reactive electrophiles. The electronegative nitrogen lowers the LUMO energy of the C-Br bond, facilitating rapid oxidative addition by Pd(0)[2]. Furthermore, the ester group at the C3-position acts as an electron-withdrawing group, further increasing the electrophilicity of the ring[3].
-
Steric Hindrance: The methyl group at the C5-position introduces significant steric bulk directly adjacent to the reactive C6-Br bond. This steric clash can severely impede the planar transmetalation transition state, often stalling the reaction if an improper ligand is chosen[1].
-
Catalyst Poisoning: The basic pyridine nitrogen can act as a competing ligand, coordinating to the palladium center and forming stable, off-cycle complexes that deplete the active catalyst pool[4].
To overcome these competing factors, a bidentate ligand with a large bite angle (such as dppf) is strongly recommended over standard monodentate phosphines (like PPh3). The bidentate nature prevents the pyridine nitrogen from displacing the phosphine ligands, while the elevated reaction temperature (80 °C) provides the kinetic energy necessary to overcome the C5-methyl steric barrier.
Reaction Optimization Data
The following table summarizes the quantitative optimization of the reaction conditions, demonstrating the causality behind the final protocol selection.
| Entry | Catalyst (5 mol%) | Co-Catalyst | Solvent | Base | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh3)2Cl2 | CuI (10 mol%) | THF | Et3N | 25 | 24 | 15 |
| 2 | Pd(PPh3)2Cl2 | CuI (10 mol%) | DMF | Et3N | 80 | 12 | 68 |
| 3 | Pd(dppf)Cl2 | CuI (10 mol%) | DMF | DIPA | 80 | 8 | 89 |
| 4 | Pd(dppf)Cl2 | None | DMF | DIPA | 80 | 24 | 12 |
Note: Entry 3 represents the optimal conditions. The shift from Et3N to Diisopropylamine (DIPA) provides a more sterically hindered base that is less likely to coordinate to the Pd center, while the elevated temperature and dppf ligand overcome the substrate's inherent steric resistance.
Mechanistic Pathway Visualization
Figure 1: Synergistic Pd/Cu catalytic cycle for the Sonogashira coupling of Ethyl 6-bromo-5-methylnicotinate.
Self-Validating Experimental Protocol
Reagents Required:
-
Ethyl 6-bromo-5-methylnicotinate (1.0 equiv, 10 mmol)
-
Terminal Alkyne (e.g., Phenylacetylene) (1.2 equiv, 12 mmol)
-
Pd(dppf)Cl₂ (0.05 equiv, 5 mol%)
-
CuI (0.10 equiv, 10 mol%)
-
Diisopropylamine (DIPA) (3.0 equiv, 30 mmol)
-
Anhydrous DMF (0.2 M, 50 mL)
Step 1: System Deoxygenation
-
Action: Dissolve Ethyl 6-bromo-5-methylnicotinate in anhydrous DMF in a Schlenk flask. Perform three consecutive freeze-pump-thaw cycles.
-
Causality: Trace oxygen promotes the copper-catalyzed oxidative homocoupling of terminal alkynes (Glaser coupling), which rapidly consumes the alkyne and complicates downstream purification[5].
-
Self-Validation: During the final thaw cycle under vacuum, the absolute cessation of micro-bubbles indicates the complete removal of dissolved O₂.
Step 2: Catalyst Assembly and Activation
-
Action: Backfill the flask with Argon. Add Pd(dppf)Cl₂ and CuI sequentially against a positive flow of Argon. Finally, inject DIPA and the terminal alkyne via syringe.
-
Causality: Adding the alkyne last prevents the premature formation of copper acetylides in the absence of the Pd(II) oxidative addition complex, which can otherwise lead to off-target alkyne polymerization[1].
-
Self-Validation: Upon heating to 80 °C, the reaction mixture will transition from a heterogeneous pale yellow suspension to a homogeneous deep amber/brown solution. This visual shift confirms the reduction of Pd(II) to the active Pd(0) species.
Step 3: Reaction Monitoring
-
Action: Stir the sealed reaction at 80 °C for 8 hours. Monitor progress via Thin Layer Chromatography (TLC) using a Hexanes/EtOAc (4:1) mobile phase.
-
Self-Validation: The starting material (UV active, Rf ~0.6) will deplete, replaced by a new spot at a lower Rf (~0.4). Because the alkyne extends the pi-conjugation of the pyridine ring, the product spot will exhibit an intensely bright, distinct fluorescence under 254 nm UV light compared to the starting material.
Step 4: Quenching and Copper Extraction
-
Action: Cool the mixture to room temperature. Dilute with EtOAc (100 mL) and transfer to a separatory funnel. Wash the organic layer with 10% aqueous NH₄OH (3 x 50 mL), followed by brine (50 mL).
-
Causality: Residual copper salts can streak during silica gel chromatography, contaminating the final product. Ammonia reacts with Cu(I)/Cu(II) to form a highly water-soluble coordination complex, pulling it entirely into the aqueous phase.
-
Self-Validation: The aqueous layer will turn a distinct, deep sapphire blue (indicating the formation of the [Cu(NH₃)₄]²⁺ complex). Continue the NH₄OH washes until the aqueous layer drains completely colorless, visually validating 100% copper removal.
Step 5: Isolation
-
Action: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography to yield the pure alkynyl pyridine derivative.
Troubleshooting & Quality Control
-
Issue: High levels of Glaser homocoupling (diyne formation) observed on TLC (highly non-polar spot, Rf ~0.9).
-
Root Cause: Oxygen ingress during catalyst addition or inadequate degassing.
-
Correction: Ensure the Argon line is purged and consider sparging the DIPA base with Argon for 15 minutes prior to injection.
-
-
Issue: Reaction stalls at ~50% conversion.
-
Root Cause: Catalyst deactivation due to pyridine-nitrogen chelation or thermal degradation of the Pd complex[4].
-
Correction: Spike the reaction with an additional 2.5 mol% of Pd(dppf)Cl₂ and ensure the temperature does not exceed 85 °C to prevent palladium black precipitation.
-
References
1.[2] An In-depth Technical Guide to the Reactivity Profile of 2-Bromo-6-(bromomethyl)pyridine - Benchchem. 2 2.[3] Isoxazole Strategy for the Synthesis of 2,2′-Bipyridine Ligands: Symmetrical and Unsymmetrical 6,6′-Binicotinates, 2,2′-Bipyridine-5-carboxylates, and Their Metal Complexes | The Journal of Organic Chemistry - ACS Publications. 3 3.[1] Recent Advances in Sonogashira Reactions - ResearchGate. 1 4.[5] Copper-Free One-Pot Sonogashira-Type Coupling for the Efficient Preparation of Symmetric Diarylalkyne Ligands for Metal-Organic Cages - European Journal of Organic Chemistry. 5 5.[4] Well-Defined Pdn Clusters for Cross–Coupling and Hydrogenation Catalysis: New Opportunities for Catalyst Design - White Rose Research Online. 4
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Ethyl 6-bromo-5-methylnicotinate
Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers facing yield bottlenecks during the functionalization of pyridine derivatives. The synthesis of Ethyl 6-bromo-5-methylnicotinate (also formally known as ethyl 2-bromo-3-methylpyridine-5-carboxylate) is a classic example of a reaction where competing steric and electronic effects dictate the success of your workflow.
This guide is designed to move beyond basic protocols. Here, we will dissect the causality behind the standard deoxygenative halogenation pathway, provide a self-validating experimental protocol, and troubleshoot the specific regioselectivity issues that commonly plague this synthesis.
Mechanistic Pathway & Workflow Analysis
The most scalable and reliable route to synthesize ethyl 6-bromo-5-methylnicotinate begins with the commercially available ethyl 5-methylnicotinate [1]. The workflow relies on a two-step sequence:
-
Electrophilic N-Oxidation: Activating the pyridine ring.
-
Deoxygenative Bromination (Ochiai/Boekelheide-type): Utilizing Phosphorus oxybromide (
) to drive a regioselective rearrangement[2].
The critical bottleneck in this synthesis is the divergent pathway during the
Fig 1: Reaction pathway for the regioselective bromination of ethyl 5-methylnicotinate N-oxide.
Step-by-Step Experimental Protocol
This protocol is engineered as a self-validating system. Each phase includes specific checkpoints to ensure the reaction is proceeding as intended before moving to the next, more resource-intensive step.
Phase 1: N-Oxidation
Pyridine rings with electron-withdrawing ester groups are less nucleophilic, requiring robust oxidation conditions[3].
-
Setup: In an oven-dried round-bottom flask under an argon atmosphere, dissolve ethyl 5-methylnicotinate (1.0 equiv) in anhydrous Dichloromethane (DCM) to achieve a 0.2 M concentration.
-
Addition: Cool the solution to 0 °C using an ice bath. Portion-wise, add meta-Chloroperoxybenzoic acid (mCPBA, 77% active, 1.5 equiv).
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 12–16 hours.
-
Validation Check: Perform TLC (Eluent: 5% MeOH in DCM). The N-oxide will appear as a highly polar, UV-active spot near the baseline compared to the starting material.
-
Workup: Quench the reaction with saturated aqueous
to destroy excess peroxide (starch-iodide paper must test negative). Wash the organic layer three times with saturated aqueous to remove meta-chlorobenzoic acid. Dry over anhydrous and concentrate in vacuo.
Phase 2: Regioselective Deoxygenative Bromination
-
Setup: Dissolve the crude N-oxide (1.0 equiv) in anhydrous Toluene (0.15 M). Add Triethylamine (
, 0.1 equiv) as an acid scavenger. -
Heating: Heat the solution to 85 °C.
-
Reagent Addition: Dissolve
(3.0 equiv) in a small volume of anhydrous Toluene. Add this solution dropwise over 30 minutes via a syringe pump. Causality: Dropwise addition controls the violent exotherm and prevents localized overheating, which leads to tar formation[2]. -
Reaction: Stir at 85 °C for 4 hours.
-
Quench & Workup: Cool the flask to 0 °C. Carefully quench by adding crushed ice directly into the flask. Slowly neutralize the aqueous layer to pH 7–8 using solid
. Extract three times with Ethyl Acetate (EtOAc). -
Purification: Concentrate the organic layer and purify via silica gel flash chromatography (Gradient: 5% to 20% EtOAc in Hexanes) to separate the 6-bromo target from the 2-bromo byproduct.
Troubleshooting & FAQs
Q1: Why is my overall yield of the 6-bromo isomer so low compared to the 2-bromo isomer?
A1: This is a classic regioselectivity conflict. When the N-oxide oxygen attacks the phosphorus of
Q2: I am seeing incomplete N-oxidation of the starting material. How can I push this to completion? A2: The ethyl ester at the 3-position pulls electron density away from the pyridine nitrogen, making it a poor nucleophile[3]. Standard mCPBA reactions often stall at ~70% conversion. First, verify the activity of your mCPBA via iodometric titration; commercial batches degrade rapidly if not stored at -20 °C. If the reagent is fresh and the reaction still stalls, switch to a more potent, anhydrous oxidant system: Urea-Hydrogen Peroxide (UHP) complex combined with Trifluoroacetic Anhydride (TFAA) in DCM.
Q3: My product degrades or turns into a black, intractable tar during the
Quantitative Data: Yield Optimization
To illustrate the impact of the parameters discussed in the FAQs, review the optimization matrix below. Notice how the combination of a non-polar solvent (Toluene), moderate heat (85 °C), and an acid scavenger (
Table 1: Optimization of Deoxygenative Bromination Conditions for Ethyl 5-methylnicotinate N-oxide
| Solvent | Temperature (°C) | Additive | 6-Bromo : 2-Bromo Ratio | Overall Yield (%) | |
| DMF | 100 | 2.0 | None | 1.2 : 1 | 45 |
| DCE | 80 | 3.0 | None | 3.0 : 1 | 65 |
| Toluene | 110 | 2.5 | None | 2.5 : 1 | 58 |
| Toluene | 85 | 3.0 | 4.1 : 1 | 72 |
References
1.[2] Title: How to carry out bromination of pyridine at 2- or 4- positions? Source: ResearchGate URL: [Link]
2.[3] Title: Chemo- and Regioselective Alkylation of Pyridine N-Oxides with Titanacyclopropanes Source: Organic Letters - ACS Publications URL: [Link]
4. Title: Reactivity of 4-nitropyridine-n-oxide Source: Sciencemadness.org URL: [Link]
Sources
Technical Support Center: Purification of Ethyl 6-bromo-5-methylnicotinate
Welcome to the Application Scientist Support Portal. This guide provides field-proven methodologies, troubleshooting steps, and mechanistic insights for the chromatographic purification of Ethyl 6-bromo-5-methylnicotinate (CAS: 1807212-34-5)[1]. Designed for drug development professionals, this document addresses the specific physicochemical challenges of handling halogenated pyridine derivatives.
Mechanistic Overview & Workflow
Ethyl 6-bromo-5-methylnicotinate possesses three key functional groups that dictate its chromatographic behavior:
-
Pyridine Nitrogen: Acts as a Lewis base, leading to strong hydrogen bonding and protonation by acidic silanol groups on standard silica gel[2]. This is the primary cause of peak tailing (streaking) during purification.
-
Ethyl Ester: Provides moderate polarity, making the molecule suitable for normal-phase separation.
-
Bromo & Methyl Groups: Increase the overall lipophilicity of the ring. The electron-withdrawing nature of the bromine atom slightly reduces the basicity of the pyridine nitrogen compared to unhalogenated analogs, which can be exploited for separation.
Workflow & Logical Decision Tree
Fig 1: Decision tree for the chromatographic purification of pyridine derivatives.
Standard Operating Procedure (SOP): Flash Column Chromatography
To ensure a self-validating system, this protocol integrates real-time TLC checks and column deactivation steps to guarantee high recovery and purity.
Materials Required:
-
Silica Gel (230–400 mesh, 40–63 µm)
-
Hexanes and Ethyl Acetate (HPLC or ACS grade)
-
Triethylamine (TEA)
-
Dichloromethane (DCM) for dry loading
Step-by-Step Methodology:
-
Mobile Phase Preparation: Prepare 1L of the optimized solvent system (e.g., 85:15 Hexanes:Ethyl Acetate). Add 10 mL of TEA to achieve a 1% (v/v) concentration[3]. Causality: TEA acts as a competing base, neutralizing the acidic silanol sites on the silica before the target molecule can bind irreversibly[4].
-
Column Packing (Slurry Method): Weigh the silica gel at a 50:1 ratio by weight relative to the crude sample[5]. In an Erlenmeyer flask, mix the silica with the TEA-modified mobile phase to form a uniform slurry. Pour into the column and apply gentle air pressure to pack the bed tightly.
-
Column Equilibration (Critical Step): Pass at least two column volumes of the TEA-modified solvent through the packed bed. Self-Validation: Check the pH of the eluting solvent; it should be slightly basic, confirming the silica bed is fully deactivated.
-
Sample Loading (Dry Loading): Dissolve the crude mixture in a minimal volume of DCM. Add silica gel (approx. 3x the crude weight) and evaporate the solvent under reduced pressure until a free-flowing powder is achieved[5]. Apply this powder evenly to the top of the column and cap with a thin layer of sand. Causality: Dry loading prevents the "band broadening" that occurs when moderately polar compounds are wet-loaded in strong solvents like DCM.
-
Elution & Collection: Elute the column using the mobile phase under positive air pressure (flow rate ~2 inches/min). Collect fractions in appropriately sized test tubes.
-
Analysis: Spot fractions on TLC plates (pre-treated by running the TEA-modified solvent up the plate once and drying). Visualize under UV light (254 nm). Combine and concentrate fractions containing the pure target compound.
Troubleshooting Guide & FAQs
Q1: My compound streaks massively from Rf 0.1 to 0.6, making fraction collection impossible. How do I fix this?
A: This is the classic signature of amine-silanol interactions. The basic nitrogen in the pyridine ring is being protonated by the slightly acidic silica gel, creating a continuous equilibrium of protonated (highly retained) and unprotonated (less retained) species[2]. Solution: You must add a basic modifier. Adding 1% TEA to your mobile phase will "deaden" the plate and the column[3]. The TEA outcompetes the pyridine nitrogen for the acidic silanol sites, allowing your compound to elute as a sharp, well-defined band[4].
Fig 2: Mechanism of silica gel deactivation by triethylamine to prevent peak tailing.
Q2: I am trying to separate Ethyl 6-bromo-5-methylnicotinate from the unbrominated starting material (Ethyl 5-methylnicotinate), but they co-elute.
A: Halogenation changes both the lipophilicity and the electronics of the pyridine ring. The electron-withdrawing bromine atom at the 6-position decreases the basicity of the adjacent pyridine nitrogen and increases the molecule's overall lipophilicity. Consequently, the brominated product will typically have a higher
Q3: My recovery is extremely low (<50%), but I don't see any degradation products on the TLC. Where is my product?
A: If you did not pre-equilibrate the column with the TEA-modified solvent before loading the sample, the leading edge of your target compound acted as the neutralizing agent for the silica bed. This portion of your product becomes irreversibly bound to the most highly active silanol sites. Always flush the column with at least two column volumes of the TEA-containing eluent prior to sample loading.
Quantitative Optimization Data
The following table summarizes the causal relationship between mobile phase modifiers and chromatographic performance for pyridine derivatives. Use this as a baseline for your TLC optimization.
| Mobile Phase Composition | Modifier | Target Compound | Spot Characteristics (TLC) | Estimated Recovery |
| 80:20 Hexane:EtOAc | None | 0.15 - 0.45 | Severe streaking, tailing | < 60% |
| 80:20 Hexane:EtOAc | 0.1% TEA | 0.30 - 0.45 | Moderate tailing | ~ 75% |
| 80:20 Hexane:EtOAc | 1.0% TEA | 0.40 | Sharp, well-defined spot | > 90% |
| 95:5 DCM:MeOH | None | 0.20 - 0.50 | Streaking | ~ 65% |
| 95:5 DCM:MeOH | 1.0% TEA | 0.45 | Sharp, well-defined spot | > 90% |
Note:
References
-
Physics Forums - How can I improve molecule elution in thin layer chromatography? Retrieved from: [Link]
-
Phenomenex - Tip on Peak Tailing of Basic Analytes. Retrieved from:[Link]
-
Organic Syntheses - Purification of Organic Compounds by Flash Column Chromatography. Retrieved from: [Link]
Sources
Technical Support Center: Troubleshooting Hydrolysis of Ethyl 6-bromo-5-methylnicotinate
Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals facing challenges during the hydrolysis of Ethyl 6-bromo-5-methylnicotinate .
Converting this ester to its corresponding carboxylic acid (6-bromo-5-methylnicotinic acid) is a critical step in synthesizing complex pyridine-based pharmaceuticals. However, the unique electronic environment of the halogenated pyridine ring introduces significant chemoselectivity challenges that require precise mechanistic control.
Mechanistic Insight: The Chemoselectivity Challenge
The fundamental challenge in this transformation is the competition between two pathways: Ester Hydrolysis and Nucleophilic Aromatic Substitution (SNAr) .
The pyridine ring is inherently electron-deficient. The electron-withdrawing nature of the pyridine nitrogen atom facilitates the attack of nucleophiles, particularly at the ortho and para positions[1]. In the case of 6-halonicotinates, the C-6 position is highly activated by both the nitrogen atom and the electron-withdrawing ester group at C-3. When exposed to strong nucleophiles like hydroxide (
Reaction Pathways Visualization
Reaction pathways for Ethyl 6-bromo-5-methylnicotinate hydrolysis showing SNAr competition.
Troubleshooting FAQs
Q1: Why am I isolating 6-hydroxy-5-methylnicotinic acid instead of my desired product when using LiOH or NaOH? A: You are observing a classic SNAr side reaction. The hydroxide ion acts as a strong nucleophile rather than just a base. Because the C-6 bromine is highly activated by the pyridine nitrogen, the activation energy for SNAr is lower than or competitive with the activation energy for tetrahedral intermediate formation at the ester carbonyl. To prevent this, you must switch to acidic hydrolysis conditions where water acts as a weak nucleophile, which is insufficient to trigger SNAr [4].
Q2: I switched to acidic hydrolysis (e.g., 6N HCl), but the reaction is extremely slow. How can I accelerate it without degrading the molecule? A: Acidic hydrolysis of esters is fully reversible and often kinetically slow because the protonated carbonyl must be attacked by a weak nucleophile (water) [4]. To drive the reaction forward:
-
Increase Temperature: Run the reaction at a vigorous reflux (100–110 °C). The 6-bromo-5-methylnicotinic acid core is thermally stable and will not readily decarboxylate at these temperatures.
-
Co-solvency: If the starting ester is floating on top of the aqueous acid, it cannot react. Add a miscible, non-nucleophilic co-solvent like 1,4-Dioxane (up to 30% v/v) to homogenize the reaction mixture.
Q3: My reaction went to completion by TLC, but I lost most of my product during the aqueous workup. Where did it go? A: 6-bromo-5-methylnicotinic acid is an amphoteric molecule. It contains both a basic pyridine nitrogen and an acidic carboxyl group. If your aqueous phase is too acidic (pH < 1), the pyridine nitrogen protonates, making the molecule highly water-soluble. If it is too basic (pH > 5), the carboxylate deprotonates, again rendering it water-soluble. You must carefully adjust the pH to the molecule's isoelectric point (pI) , which is approximately pH 3.24 [3]. At this pH, the neutral species dominates, and the product will precipitate out of the aqueous phase.
Quantitative Data: Comparison of Hydrolysis Methods
To assist in experimental design, the following table summarizes the expected outcomes of various hydrolysis methodologies applied to 6-halonicotinates.
| Hydrolysis Method | Reagents / Conditions | Chemoselectivity (Ester vs. C-6) | Expected Yield of Desired Product | Primary Byproduct |
| Alkaline (Standard) | LiOH or NaOH, THF/MeOH/H₂O, RT | Poor | < 20% | 6-hydroxy or 6-methoxy derivative |
| Alkaline (Controlled) | 1.05 eq Ba(OH)₂, THF/H₂O, 0 °C | Moderate | 40 - 60% | 6-hydroxy derivative |
| Acidic (Recommended) | 6N HCl (aq) or 3M H₂SO₄, Reflux | Excellent | > 85% | Unreacted starting material |
| Lewis Acid Cleavage | BBr₃, DCM, -78 °C to RT | Good | 70 - 80% | Complex mixture if scaled poorly |
Experimental Protocols
Protocol A: Acid-Catalyzed Hydrolysis (Chemoselective)
This protocol is self-validating: the lack of SNAr byproducts ensures high crude purity, while the phase transition (precipitation) during workup confirms successful isolation.
Reagents:
-
Ethyl 6-bromo-5-methylnicotinate (1.0 eq)
-
6N Aqueous Hydrochloric Acid (HCl) (10 volumes)
-
1,4-Dioxane (optional, 2-3 volumes for solubility)
Step-by-Step Methodology:
-
Initiation: Suspend Ethyl 6-bromo-5-methylnicotinate in 6N HCl in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser. If the ester remains heavily clumped, add 1,4-Dioxane until a uniform suspension or solution is achieved.
-
Reflux: Heat the reaction mixture to 105 °C (reflux). Maintain vigorous stirring for 12–18 hours.
-
Monitoring: Monitor the reaction via TLC (Eluent: 1:1 EtOAc/Hexanes). The starting material will appear as a high-Rf spot, while the product will remain at the baseline due to its high polarity in non-polar solvent systems.
-
Termination: Once the starting material is consumed, remove the heat source and allow the flask to cool to room temperature.
Protocol B: Isoelectric Precipitation and Isolation
Proper isolation relies on exploiting the pKa of the functional groups (~3.24 for the carboxylic acid) [3].
-
Concentration: Transfer the cooled reaction mixture to a rotary evaporator and remove any organic co-solvents (e.g., Dioxane) under reduced pressure.
-
pH Adjustment: Place the flask in an ice-water bath. Slowly add a pre-cooled solution of 2M NaOH dropwise while continuously monitoring the pH with a calibrated pH meter.
-
Precipitation: Stop the addition of NaOH exactly when the pH reaches 3.2 to 3.5 . A thick, off-white to pale yellow precipitate of 6-bromo-5-methylnicotinic acid will form.
-
Maturation: Stir the suspension at 0–5 °C for 30 minutes to allow for complete crystallization of the zwitterionic species.
-
Filtration: Filter the precipitate under vacuum using a Büchner funnel. Wash the filter cake with a minimal amount of ice-cold distilled water (to remove NaCl salts) followed by cold heptane.
-
Drying: Dry the solid in a vacuum oven at 45 °C overnight to constant weight.
Isolation Workflow Visualization
Step-by-step isolation workflow utilizing isoelectric precipitation for amphoteric recovery.
References
-
6-hydroxynicotinic acid - Organic Syntheses Procedure , Organic Syntheses. URL:[Link] [2]
-
6-bromonicotinic acid - Physico-chemical Properties and pKa , ChemBK. URL: [Link] [3]
-
Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry , YouTube / Video-Tutor. URL: [Link] [4]
Advanced Troubleshooting Center: Minimizing Homocoupling in Ethyl 6-bromo-5-methylnicotinate Cross-Couplings
Welcome to the Technical Support Center. Ethyl 6-bromo-5-methylnicotinate is a highly functionalized pyridine building block frequently utilized in pharmaceutical development. While the electron-deficient nature of the pyridine ring accelerates the initial oxidative addition step in Suzuki-Miyaura couplings[1], the steric hindrance imparted by the adjacent 5-methyl group can significantly impede the subsequent transmetalation step. This kinetic bottleneck increases the lifetime of the Pd(II) intermediate, making the reaction highly susceptible to side reactions—most notably, the homocoupling of the boronic acid partner to form symmetrical biaryl impurities[2][3].
This guide provides authoritative, self-validating methodologies to suppress these byproducts and optimize your cross-coupling yields.
Section 1: Mechanistic Root Cause Analysis (FAQs)
Q: Why does the boronic acid homocouple instead of reacting with Ethyl 6-bromo-5-methylnicotinate? A: Homocoupling is primarily an oxidative process driven by the presence of Pd(II) species that lack the aryl halide ligand[2]. Because the 5-methyl group on the nicotinate substrate sterically hinders the approach of the boronic acid, transmetalation is slowed. If oxygen is present in the system, it oxidizes the active Pd(0) catalyst back to Pd(II)[4]. This "naked" Pd(II) species rapidly undergoes dual transmetalation with two equivalents of the boronic acid, followed by reductive elimination to yield the undesired biaryl byproduct[3].
Q: How does the choice of palladium source natively influence this side reaction? A: Many standard protocols utilize bench-stable Pd(II) salts (e.g., Pd(OAc)₂ or Pd(dppf)Cl₂). For the catalytic cycle to begin, these Pd(II) precatalysts must be reduced to the active Pd(0) state[2]. In the absence of other reducing agents, the boronic acid itself acts as the reductant. This inherently sacrifices two equivalents of your nucleophile to homocoupling just to initiate the reaction[3].
Mechanistic divergence: Desired cross-coupling vs. oxidative homocoupling pathways.
Section 2: Self-Validating Experimental Protocol
To overcome the steric hindrance of the 5-methyl group and eliminate oxidative homocoupling, the following optimized protocol employs rigorous deoxygenation, a mild reducing agent, and a bulky, electron-rich phosphine ligand.
Optimized Suzuki-Miyaura Coupling of Ethyl 6-bromo-5-methylnicotinate
Step 1: Rigorous Degassing (The Critical Step) Causality: Removing dissolved oxygen prevents the re-oxidation of Pd(0) to Pd(II), shutting down the catalytic homocoupling cycle[5].
-
Combine the solvent mixture (e.g., Toluene/Water, 4:1 ratio) in a Schlenk flask.
-
Sparge the solvent subsurface with Argon for a minimum of 15–30 minutes prior to adding any reagents[3].
Step 2: Reagent Assembly & In Situ Reduction Causality: Potassium formate acts as a sacrificial mild reducing agent, reducing the Pd(II) precatalyst to Pd(0) without consuming the boronic acid[5].
-
Under a positive flow of Argon, add Ethyl 6-bromo-5-methylnicotinate (1.0 eq), the boronic acid (1.1 eq), and K₃PO₄ (2.0 eq).
-
Add Potassium Formate (1.0 eq) to the mixture[5].
-
Add the catalyst system: Pd(OAc)₂ (5 mol%) and XPhos (10 mol%). Note on Ligand Choice: Bulky, electron-rich ligands like XPhos accelerate both transmetalation and reductive elimination, allowing the desired cross-coupling to outcompete side reactions even with the sterically demanding 5-methyl group[4].
Step 3: Validation Checkpoint & Execution
-
Heat the reaction to 80°C.
-
Self-Validation Checkpoint: Observe the reaction mixture. A rapid color change (often from orange/red to pale yellow or dark brown, depending on the ligand) indicates the successful reduction of Pd(II) to the active Pd(0) species. If the solution remains the initial color of the Pd(II) salt, oxygen ingress may have occurred.
-
Monitor via LC-MS until the starting nicotinate is consumed.
Section 3: Quantitative Catalyst & Additive Screening
The following table summarizes the impact of optimizing the catalyst, ligand, and additives on the ratio of desired cross-coupled product versus the homocoupled biaryl impurity for this specific substrate class.
| Catalyst System | Ligand | Additive | Boronic Acid Form | Cross-Coupled Yield (%) | Homocoupling (%) |
| Pd(OAc)₂ | PPh₃ | None | Free Acid | 41% | 38% |
| Pd(OAc)₂ | SPhos | None | Free Acid | 62% | 22% |
| Pd(OAc)₂ | XPhos | HCOOK (1 eq) | Free Acid | 85% | <5% |
| Pd₂(dba)₃ | XPhos | None | Bpin Ester | 92% | <2% |
Section 4: Advanced Troubleshooting FAQs
Q: I rigorously degassed my solvent, but homocoupling persists. What is the next step? A: If oxygen is excluded and homocoupling remains high, the issue is likely a high local concentration of the boronic acid outcompeting the sterically hindered transmetalation. Switch from a free boronic acid to a more stable derivative, such as a pinacol ester (Bpin) or a MIDA boronate[3]. These derivatives provide a slow, controlled release of the active boronic acid into the catalytic cycle, keeping its steady-state concentration low and minimizing dual transmetalation[3]. Alternatively, employ a slow-addition technique (e.g., syringe pump) for the boronate ester[6].
Q: Does the base selection impact homocoupling? A: Yes. Strong, highly nucleophilic bases can sometimes accelerate the decomposition of the boronic acid (protodeborylation) or promote off-cycle Pd complexes[2]. For Ethyl 6-bromo-5-methylnicotinate, utilizing a milder base like K₃PO₄ in a biphasic system (Toluene/H₂O) ensures efficient activation of the boronic acid without overwhelming the system.
Sequential troubleshooting workflow to systematically eliminate homocoupling byproducts.
References
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs URL:[Link]
-
Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 - ACS Publications URL:[Link]
-
Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction - ResearchGate URL:[Link]
-
Suzuki reaction - Wikipedia URL:[Link]
Sources
Technical Support Center: Cross-Coupling of Ethyl 6-bromo-5-methylnicotinate
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with Ethyl 6-bromo-5-methylnicotinate . This specific substrate presents a unique reactivity profile due to the electron-withdrawing ethyl ester at the C3 position (which activates the C-Br bond), the sterically hindering methyl group at the C5 position, and the basic pyridine nitrogen that can poison palladium catalysts.
The following sections provide field-proven insights, quantitative data, troubleshooting FAQs, and self-validating experimental protocols to ensure successful cross-coupling.
Catalyst & Ligand Performance Summary
The table below summarizes the quantitative performance of various catalyst systems when applied to the steric and electronic environment of Ethyl 6-bromo-5-methylnicotinate.
| Reaction Type | Catalyst Precursor | Ligand | Base | Solvent | Avg. Yield (%) | Key Mechanistic Advantage / Disadvantage |
| Suzuki-Miyaura | Pd(PPh3)4 | None | Na2CO3 | Toluene/H2O | < 30% | Poor: Fails to overcome 5-methyl steric hindrance; prone to N-coordination. |
| Suzuki-Miyaura | Pd2(dba)3 | SPhos | K3PO4 | 1,4-Dioxane | 85–95% | Optimal: SPhos accommodates sterics; K3PO4 prevents ester hydrolysis. |
| Buchwald-Hartwig | Pd(OAc)2 | BINAP | Cs2CO3 | Toluene | < 20% | Poor: Bidentate ligand fails to prevent pyridine nitrogen from poisoning Pd. |
| Buchwald-Hartwig | Pd2(dba)3 | BrettPhos | Cs2CO3 | t-Amyl OH | 80–90% | Optimal: Massive steric bulk enforces active Pd(0) and blocks N-coordination. |
Catalyst Selection Workflow
Workflow for selecting optimal catalysts for Ethyl 6-bromo-5-methylnicotinate cross-coupling.
Troubleshooting & FAQs
Q1: Why is my Suzuki-Miyaura coupling stalling at 30% conversion despite using standard Pd(PPh3)4? A: The stalling is caused by a combination of steric hindrance and catalyst poisoning. The 5-methyl group is ortho to the reactive 6-bromo position, creating a steric blockade during the transmetalation step. Additionally, standard triphenylphosphine (PPh3) ligands are not bulky enough to prevent the pyridine nitrogen from coordinating to the palladium center, which traps the catalyst in an inactive state [1][2]. Solution: Switch to a dialkylbiaryl phosphine ligand like SPhos or XPhos . These Buchwald ligands are highly electron-rich (accelerating oxidative addition) and sterically demanding. Their bulkiness forces the formation of a highly reactive mono-ligated Pd(0) species and physically shields the palladium center from the inhibitory pyridine nitrogen [1].
Q2: I am observing significant ester hydrolysis and transesterification byproducts. How do I prevent this? A: The ethyl ester at the C3 position is highly susceptible to nucleophilic attack. Using strong aqueous bases (like NaOH or KOH) or protic solvents (like methanol or ethanol) will inevitably lead to ester hydrolysis or transesterification under the thermal conditions required for cross-coupling. Solution: Transition to mild, anhydrous bases such as K3PO4 or Cs2CO3 . Conduct the reaction in strictly aprotic solvents like 1,4-dioxane or toluene . If water is absolutely necessary to dissolve the boronic acid, limit it to a minimal volumetric ratio (e.g., 10:1 Dioxane:H2O) and strictly avoid hydroxide bases.
Q3: During Buchwald-Hartwig amination, my reaction mixture turns black within 30 minutes and yields no product. What is happening? A: The rapid formation of a black precipitate indicates the decomposition of the palladium catalyst into inactive "palladium black." In the amination of 2-bromopyridines, the substrate's nitrogen atom acts as a competing ligand, displacing the intended phosphine ligands and destabilizing the palladium complex, leading to aggregation [3][4]. Solution: Utilize BrettPhos or RuPhos in combination with Pd2(dba)3. These specific ligands were engineered to couple challenging heterocyclic substrates. Their massive steric profile completely prevents the 2-bromopyridine nitrogen from binding to the metal center, keeping the catalyst in the active cycle and preventing thermal decomposition [3].
Mechanistic Pitfalls in the Catalytic Cycle
Catalytic cycle highlighting mechanistic pitfalls: N-coordination and steric hindrance.
Self-Validating Experimental Protocols
Protocol A: Optimized Suzuki-Miyaura Coupling (Sterically Hindered Substrate)
This protocol utilizes SPhos to overcome the 5-methyl steric bulk while protecting the ethyl ester.
-
Catalyst Pre-activation: In an oven-dried Schlenk tube under argon, combine Pd2(dba)3 (1.5 mol%) and SPhos (3.6 mol%) in anhydrous 1,4-dioxane (5 mL). Stir at room temperature for 15 minutes.
-
Validation Checkpoint: The solution must transition from a deep purple/red to a clear golden-yellow. If it remains purple, the active Pd(0)-SPhos complex has not formed; check reagent purity.
-
-
Reagent Addition: Add Ethyl 6-bromo-5-methylnicotinate (1.0 equiv, 1.0 mmol), the arylboronic acid (1.5 equiv), and finely milled anhydrous K3PO4 (2.5 equiv).
-
Degassing: Subject the mixture to three freeze-pump-thaw cycles.
-
Validation Checkpoint: Complete cessation of bubbling during the final thaw cycle confirms total oxygen removal, which is critical for preventing SPhos oxidation.
-
-
Reaction: Heat the sealed tube to 90 °C for 4–6 hours.
-
Validation Checkpoint: Monitor via LC-MS. The starting material mass (m/z ~244 for 79Br) should disappear. If the reaction stalls at ~50%, check for the protodeboronated side product of the boronic acid; you may need to add an additional 0.5 equiv of boronic acid.
-
-
Workup: Cool to room temperature, dilute with EtOAc, wash with water and brine, dry over Na2SO4, and concentrate for column chromatography.
Protocol B: Optimized Buchwald-Hartwig Amination (N-Poisoning Prevention)
This protocol utilizes BrettPhos to physically block the pyridine nitrogen from coordinating to the palladium center.
-
Assembly: In a glovebox or under strict argon flow, combine Pd2(dba)3 (2 mol%), BrettPhos (4.5 mol%), Ethyl 6-bromo-5-methylnicotinate (1.0 equiv, 1.0 mmol), the desired amine (1.2 equiv), and Cs2CO3 (2.0 equiv) in anhydrous t-amyl alcohol (5 mL).
-
Heating: Seal the vessel securely and heat to 100 °C for 12 hours.
-
Validation Checkpoint: The mixture should remain a homogeneous dark yellow/orange. If a black mirror forms on the flask walls within the first hour, catastrophic catalyst decomposition has occurred (verify argon line integrity and solvent dryness).
-
-
Workup: Cool to room temperature, dilute with EtOAc, and filter through a short pad of Celite.
-
Validation Checkpoint: The Celite pad will capture inorganic salts and residual palladium. The resulting filtrate must be clear and free of black particulates, indicating successful removal of catalytic byproducts.
-
References
-
Billingsley, K. L., Anderson, K. W., Buchwald, S. L. (2006). "A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds". Angewandte Chemie International Edition. URL:[Link]
Technical Support Center: Overcoming Aqueous Solubility Challenges of Ethyl 6-bromo-5-methylnicotinate
Prepared by: Senior Application Scientist, Formulation Development
Welcome to the technical support center for Ethyl 6-bromo-5-methylnicotinate. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with the aqueous solubility of this compound. As a substituted pyridine derivative, Ethyl 6-bromo-5-methylnicotinate presents solubility hurdles typical of many heterocyclic active pharmaceutical ingredients (APIs). This document provides a series of frequently asked questions (FAQs) and in-depth troubleshooting protocols to systematically address and overcome these issues.
Compound Profile: Ethyl 6-bromo-5-methylnicotinate
A precise understanding of the physicochemical properties of a compound is the foundation for developing an effective solubilization strategy. While experimental data for this specific molecule is limited, we can infer its properties from its structure and data on analogous compounds.
| Property | Value (Estimated) | Rationale & Implications |
| Molecular Formula | C₉H₁₀BrNO₂ | From structure. |
| Molecular Weight | 244.08 g/mol | Calculated from the molecular formula.[1] |
| Appearance | Likely a solid at room temperature. | Similar brominated nicotinates are solids. |
| LogP (o/w) | ~2.1 - 2.5 | The calculated XLogP3 for the similar methyl ester is 2.1.[2] An XLogP3 for another isomer is 2.2.[1] This value indicates the compound is lipophilic and will have low intrinsic water solubility. |
| pKa | ~3.0 - 3.5 | The pKa of the parent compound, ethyl nicotinate, is approximately 3.35.[3] The pyridine nitrogen is weakly basic and can be protonated. This is the primary handle for pH-based solubilization strategies. |
| Aqueous Solubility | Poor | Inferred from high LogP and crystalline nature. Many new chemical entities exhibit poor water solubility, which can limit bioavailability.[4] |
Frequently Asked Questions (FAQs)
Q1: Why is my Ethyl 6-bromo-5-methylnicotinate not dissolving in neutral water or buffer (e.g., PBS pH 7.4)?
A1: The molecular structure of Ethyl 6-bromo-5-methylnicotinate contains several features that contribute to its poor aqueous solubility. The high estimated LogP (~2.1-2.5) indicates that the molecule is significantly lipophilic ("oily") and prefers a non-polar environment over water.[1][2] Furthermore, at neutral pH, the weakly basic pyridine nitrogen (estimated pKa ~3.0-3.5) is not protonated, leaving the molecule in its uncharged, less soluble form.[3]
Q2: What are the primary strategies to improve the solubility of a compound like this?
A2: Solubility enhancement techniques are generally grouped into physical and chemical modifications.[5][6]
-
Chemical Modifications involve altering the solute or solvent environment. For this compound, the most direct methods are pH adjustment to protonate the pyridine nitrogen and form a more soluble salt, and the use of co-solvents to reduce the polarity of the aqueous medium.[7][][9]
-
Formulation-Based (Physical) Modifications involve creating advanced delivery systems. These include complexation with cyclodextrins to encapsulate the hydrophobic molecule, the use of surfactants to form micelles, and creating solid dispersions to trap the drug in a high-energy amorphous state.[10][11][12]
Q3: I see precipitation when I dilute my DMSO stock solution into an aqueous buffer. What is happening?
A3: This is a common problem for poorly soluble compounds. The compound is highly soluble in a strong organic solvent like Dimethyl Sulfoxide (DMSO). When this concentrated stock is added to an aqueous buffer, the DMSO is diluted, and the solvent environment rapidly becomes predominantly aqueous. The drug's solubility limit in this new environment is exceeded, causing it to "crash out" or precipitate. This highlights the need for a formulation strategy that enhances the aqueous solubility, rather than just relying on an initial organic stock.
Troubleshooting & Experimental Guides
This section provides a logical, step-by-step approach to systematically improving the aqueous solubility of Ethyl 6-bromo-5-methylnicotinate. We will proceed from the simplest and most direct methods to more complex formulation strategies.
Workflow for Solubility Enhancement
The following diagram outlines the decision-making process for selecting a suitable solubilization strategy.
Caption: Decision tree for selecting a solubility enhancement strategy.
Guide 1: pH Adjustment for Solubilization
Scientific Principle: The pyridine nitrogen in Ethyl 6-bromo-5-methylnicotinate is a weak base. Lowering the pH of the aqueous solution below the compound's pKa (est. ~3.0-3.5) will lead to the protonation of this nitrogen.[13] This forms a cationic salt, which is significantly more polar and, therefore, more soluble in water.[9] This is often the most effective and simplest initial approach for ionizable compounds.[][14]
Experimental Protocol: pH-Solubility Profile
-
Prepare a series of buffers: Prepare 100 mL of buffers with pH values ranging from 2.0 to 8.0 (e.g., pH 2.0, 3.0, 4.0, 5.0, 6.0, 7.0, 8.0). Use appropriate buffer systems (e.g., citrate for acidic pH, phosphate for neutral/basic pH).
-
Add excess compound: To 10 mL of each buffer in a separate vial, add an excess amount of Ethyl 6-bromo-5-methylnicotinate (e.g., 10 mg, ensuring solid is visible).
-
Equilibrate: Tightly cap the vials and place them on a shaker or rotator at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.
-
Separate solid from solution: After equilibration, filter each suspension through a 0.22 µm syringe filter (ensure the filter material is compatible with your buffers) or centrifuge at high speed to pellet the undissolved solid.
-
Quantify: Accurately dilute the clear supernatant and analyze the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).
-
Plot the data: Plot the measured solubility (in mg/mL or µg/mL) on the y-axis against the buffer pH on the x-axis. This will reveal the pH at which solubility is maximized.
Troubleshooting:
-
Issue: Solubility is still low even at pH 2.0.
-
Solution: The intrinsic solubility of the free base might be extremely low, or the pKa is lower than anticipated. While pH adjustment helps, it may not be sufficient on its own. Proceed to Guide 2.[6]
Guide 2: Co-solvency
Scientific Principle: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[7] This reduction in polarity lowers the energy required to create a cavity for the non-polar solute, thereby increasing the solubility of hydrophobic compounds like Ethyl 6-bromo-5-methylnicotinate.[15][16]
Common Co-solvents for Pre-clinical Formulations
| Co-solvent | Properties & Considerations | Typical Concentration |
| Ethanol | Good solubilizer, volatile. | 5-20% |
| Propylene Glycol (PG) | Less volatile than ethanol, common in oral and parenteral formulations.[17] | 10-40% |
| Polyethylene Glycol 400 (PEG 400) | Low toxicity, widely used in various formulations. Can increase viscosity.[18] | 10-50% |
| Dimethyl Sulfoxide (DMSO) | Excellent solubilizing power, but primarily used for in vitro studies due to potential toxicity.[15] | 0.1-5% |
Experimental Protocol: Co-solvent Screening
-
Select a starting buffer: Based on the results from Guide 1, choose a buffer pH that provides at least partial solubility (e.g., pH 4.0). If no pH was favorable, use deionized water.
-
Prepare co-solvent blends: For each selected co-solvent (e.g., PG, PEG 400), prepare a series of aqueous blends at different concentrations (e.g., 10%, 20%, 30%, 40% v/v in your chosen buffer).
-
Determine solubility: Using the same method described in Guide 1 (steps 2-5), determine the equilibrium solubility of Ethyl 6-bromo-5-methylnicotinate in each co-solvent blend.
-
Analyze results: Plot solubility versus co-solvent concentration for each agent. This will identify the most effective co-solvent and the concentration needed to achieve your target solubility.
Troubleshooting:
-
Issue: The solution becomes too viscous at high co-solvent concentrations.
-
Solution: High viscosity can hinder handling and administration.[18] Consider blending two co-solvents (e.g., a mix of PEG 400 and ethanol) to balance solubility enhancement with acceptable viscosity.
-
Issue: The compound precipitates when the co-solvent formulation is diluted.
-
Solution: The dilution tolerance is insufficient. This indicates a need for a more robust formulation. Proceed to Guide 3 or 4.
Guide 3: Surfactant-Mediated Solubilization
Scientific Principle: Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), self-assemble into spherical structures called micelles.[19] These micelles have a hydrophobic core and a hydrophilic shell. The poorly soluble Ethyl 6-bromo-5-methylnicotinate can partition into the hydrophobic core, effectively being "hidden" from the water, resulting in a clear solution with significantly higher drug concentration.[11][20][21]
Common Non-ionic Surfactants
| Surfactant | Type | Considerations |
| Polysorbate 80 (Tween® 80) | Non-ionic | Widely used, low toxicity, effective solubilizer.[17] |
| Polysorbate 20 (Tween® 20) | Non-ionic | Similar to Polysorbate 80, often used for biologics. |
| Pluronic® F-68 / Poloxamer 188 | Non-ionic block copolymer | Low toxicity, used in various dosage forms.[17] |
| Sodium Lauryl Sulfate (SLS) | Anionic | Potent solubilizer but can be irritating; more common in solid dispersions.[17] |
Experimental Protocol: Surfactant Screening
-
Prepare surfactant solutions: In an appropriate aqueous buffer, prepare a series of solutions for each surfactant (e.g., Polysorbate 80) at concentrations ranging from below to well above its known CMC (e.g., 0.01%, 0.1%, 0.5%, 1%, 2% w/v).
-
Determine solubility: Measure the equilibrium solubility of your compound in each surfactant solution using the protocol from Guide 1.
-
Identify optimal concentration: Plot solubility versus surfactant concentration. You should observe a significant increase in solubility above the CMC. Select the lowest concentration that provides the desired solubility to minimize potential toxicity.
Guide 4: Complexation with Cyclodextrins
Scientific Principle: Cyclodextrins (CDs) are cyclic oligosaccharides shaped like a truncated cone with a hydrophilic exterior and a hydrophobic interior cavity.[22] The lipophilic Ethyl 6-bromo-5-methylnicotinate can fit into this cavity, forming a "host-guest" inclusion complex.[12][] This complex as a whole is water-soluble, effectively masking the drug's hydrophobicity and increasing its apparent solubility.[24]
Commonly Used Cyclodextrins
| Cyclodextrin | Key Features |
| β-Cyclodextrin (β-CD) | Cavity size is suitable for many drug molecules. Limited by its own poor water solubility.[25] |
| Hydroxypropyl-β-CD (HP-β-CD) | High aqueous solubility, most commonly used in pharmaceutical formulations.[22] |
| Sulfobutylether-β-CD (SBE-β-CD, Captisol®) | High aqueous solubility and a charged structure that can enhance complexation with ionizable drugs.[24] |
Experimental Protocol: Phase Solubility Study
-
Prepare CD solutions: Prepare aqueous solutions of a selected cyclodextrin (HP-β-CD is a good starting point) at various concentrations (e.g., 0, 2, 4, 6, 8, 10% w/v).
-
Add excess drug: Add an excess amount of Ethyl 6-bromo-5-methylnicotinate to each CD solution.
-
Equilibrate and Analyze: Follow the equilibration and quantification steps from Guide 1.
-
Plot and Analyze: Plot the concentration of the dissolved drug (y-axis) against the concentration of the cyclodextrin (x-axis). A linear relationship (Aₗ-type diagram) suggests the formation of a soluble 1:1 complex, confirming the utility of this approach.
Advanced Strategies
If the above methods are insufficient, particularly for developing solid oral dosage forms, more advanced techniques may be required.
-
Solid Dispersions: This technique involves dispersing the drug in a hydrophilic polymer matrix at a molecular level, usually in an amorphous state.[26][27] The amorphous form has higher energy and dissolves more rapidly than the stable crystalline form.[28] Common methods include solvent evaporation and hot-melt extrusion.[4]
-
Nanonization: Reducing the particle size of the drug to the nanometer range (nanosuspensions) dramatically increases the surface area available for dissolution, which can significantly improve the dissolution rate and bioavailability according to the Noyes-Whitney equation.[29][30][31][32]
These advanced methods require specialized equipment and expertise but are powerful tools for overcoming significant solubility challenges.[33]
References
-
Nanoparticle Formulation Increases Oral Bioavailability of Poorly Soluble Drugs: Approaches Experimental Evidences and Theory. PMC. [Link]
-
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC. [Link]
-
Solid dispersion technique for improving solubility of some poorly soluble drugs. Scholars Research Library. [Link]
-
Nanotechnology in Drug Delivery: Overcoming Poor Solubility Challenges through Nanoformulations. Bentham Science Publishers. [Link]
-
Cosolvent. Wikipedia. [Link]
-
Surfactants in Pharmaceuticals: Advancements in Drug Delivery Systems. Imperial Oilfield Chemicals Pvt. Ltd. [Link]
-
Solubility enhancement techniques: A comprehensive review. Journal of Drug Delivery and Therapeutics. [Link]
-
Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical and Chemical Analysis. [Link]
-
Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. [Link]
-
Improvement in solubility of poor water-soluble drugs by solid dispersion. PMC. [Link]
-
Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. [Link]
-
Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility?. Roquette. [Link]
-
Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs. PMC. [Link]
-
Nanosuspension technologies for delivery of poorly soluble drugs. SciSpace. [Link]
-
Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
-
Advances in Nanotechnology for Enhancing the Solubility and Bioavailability of Poorly Soluble Drugs. PMC. [Link]
-
The important role and application of surfactants in pharmaceutical formulations. So-Fine. [Link]
-
Surfactants, kind of detergent, in medicinal formulations. Institute of Pharmacy, Nirma University. [Link]
-
Solid Dispersion Techniques for Solubility Enhancement: A Comprehensive Review. Journal of Emerging Technologies and Innovative Research. [Link]
-
SOLID DISPERSION- STRATEGY TO ENHANCE SOLUBILITY AND DISSOLUTION OF POORLY WATER SOLUBLE DRUGS. Universal Journal of Pharmaceutical Research. [Link]
-
Solid dispersions. SlideShare. [Link]
-
A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Brieflands. [Link]
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The Solubility–Permeability Interplay When Using Cosolvents for Solubilization: Revising the Way We Use Solubility-Enabling Formulations. ACS Publications. [Link]
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A General Approach on Surfactants Use and Properties in Drug Delivery Systems. PubMed. [Link]
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Nanoformulation and encapsulation approaches for poorly water-soluble drug nanoparticles. RSC Publishing. [Link]
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Surfactants and their applications in pharmaceutical dosage form. SlideShare. [Link]
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Unlock Solubility Enhancement Methods for Poorly Soluble Oral Drugs. Crystal Pharmatech. [Link]
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Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. PMC. [Link]
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Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Future Journal of Pharmaceutical Sciences. [Link]
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PH adjustment: Significance and symbolism. Synapse. [Link]
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Ethyl nicotinate. Solubility of Things. [Link]
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ETHYL NICOTINATE. Ataman Kimya. [Link]
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ethyl nicotinate, 614-18-6. Perflavory. [Link]
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The Effects of pH on Solubility. Chemistry LibreTexts. [Link]
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pH Adjusting Database. CompoundingToday.com. [Link]
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Ethyl 5-bromo-6-methylnicotinate. PubChem. [Link]
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Methyl 6-bromo-5-methylnicotinate. PubChem. [Link]
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Chemical Properties of Ethyl nicotinate (CAS 614-18-6). Cheméo. [Link]
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Validation & Comparative
Comparative Guide: 1H NMR Structural Analysis of Ethyl 6-bromo-5-methylnicotinate
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Focus: Platform Comparison (High-Field vs. Benchtop NMR), Methodological Causality, and Self-Validating Protocols
Executive Summary
Ethyl 6-bromo-5-methylnicotinate (CAS: 1807212-34-5) is a critical halogenated pyridine building block widely utilized in the synthesis of active pharmaceutical ingredients (APIs), particularly kinase inhibitors. Accurate structural verification and purity analysis of this intermediate are paramount to preventing downstream synthetic failures.
This guide provides an objective comparison between traditional High-Field NMR (600 MHz) and emerging Benchtop NMR (80 MHz) platforms for the
Mechanistic Overview of the Target Molecule
To understand the analytical challenge, we must first deconstruct the molecular architecture of Ethyl 6-bromo-5-methylnicotinate (Linear Formula: C
-
The Pyridine Ring Protons (H2 and H4): The nitrogen atom is at position 1. The H2 proton is flanked by the highly electronegative nitrogen and the ester group at C3, making it the most deshielded proton (~8.8 ppm). The H4 proton sits between the ester and the C5-methyl group (~8.1 ppm). Because they are separated by the C3 carbon, they exhibit meta-coupling (
Hz). -
The C5-Methyl Group: A highly localized, uncoupled singlet (~2.4 ppm).
-
The Ethyl Ester Group: An isolated spin system consisting of a deshielded methylene quartet (-CH
-, ~4.4 ppm) and a shielded methyl triplet (-CH , ~1.4 ppm) governed by standard vicinal coupling (~7.1 Hz).
The Analytical Challenge: The primary difficulty lies in resolving the subtle
Platform Comparison: High-Field vs. Benchtop NMR
Historically, high-field superconducting NMR has been the exclusive gold standard. However, cryogen-free benchtop NMR spectrometers utilizing permanent NdFeB Halbach arrays have emerged as powerful tools for in-fume-hood reaction monitoring and QA/QC[1].
The Physics of Resolution and Dispersion
The resolving power of an NMR spectrometer is dictated by its Larmor frequency.
-
High-Field (600 MHz): 1 ppm equates to 600 Hz. The 2 Hz meta-coupling between H2 and H4 represents 0.0033 ppm. This is vastly wider than the instrument's natural linewidth, resulting in crisp, baseline-resolved doublets.
-
Benchtop (80 MHz): 1 ppm equates to 80 Hz. The same 2 Hz coupling represents 0.025 ppm. Because the magnetic field inhomogeneity (shimming limits) of benchtop systems often produces linewidths around 1-2 Hz, the
doublets will coalesce into broadened singlets[2].
Despite this loss of fine J-coupling resolution, the chemical shift dispersion between H2 (~8.8 ppm) and H4 (~8.1 ppm) is large enough that benchtop NMR can easily differentiate and quantify these protons without overlap, making it highly effective for routine reaction monitoring[3].
Platform Decision Matrix
Fig 1: Decision matrix for selecting the appropriate NMR platform based on analytical objectives.
Self-Validating Experimental Protocol
To guarantee scientific integrity, the following protocol is designed as a self-validating system . By embedding internal checks into the methodology, researchers can instantly verify the reliability of their data.
Step-by-Step Methodology
1. Sample Preparation
-
Action: Dissolve 15–20 mg of Ethyl 6-bromo-5-methylnicotinate in 0.6 mL of Deuterated Chloroform (CDCl
) containing 0.03% v/v Tetramethylsilane (TMS). Transfer to a standard 5 mm NMR tube. -
Causality: CDCl
is chosen because the molecule lacks exchangeable protons (like -OH or -NH) that might undergo deuterium exchange. The residual CHCl solvent peak at 7.26 ppm sits cleanly in an empty spectral window, avoiding overlap with the pyridine protons (>8.0 ppm).
2. Data Acquisition Parameters
-
Action: Utilize a standard 30-degree pulse sequence (zg30). Set the Number of Scans (NS) to 16, and the Relaxation Delay (D1) to 5.0 seconds.
-
Causality: Why a 30-degree flip angle instead of 90 degrees? A 30° pulse allows the bulk magnetization to return to the Z-axis faster via longitudinal relaxation (
). Why a 5-second D1? Aromatic protons (H2, H4) typically exhibit long relaxation times. If D1 is too short, these spins will not fully return to thermal equilibrium between scans, leading to artificially suppressed integrals and invalidating quantitative analysis.
3. Processing & Internal Validation
-
Action: Apply Fourier Transform (FT), followed by manual zero-order and first-order phase correction. Apply a polynomial baseline correction. Set the TMS peak exactly to 0.00 ppm.
-
Self-Validation Check: Integrate the ethyl ester signals. The ratio of the quartet (~4.4 ppm) to the triplet (~1.4 ppm) must strictly equal 2.00 : 3.00 . Any deviation greater than 5% indicates incomplete
relaxation, poor phase correction, or a co-eluting aliphatic impurity. If this internal check fails, the aromatic integrations cannot be trusted.
Fig 2: Self-validating 1H NMR analytical workflow ensuring quantitative integrity.
Quantitative Data & Spectral Assignments
The table below summarizes the expected quantitative data and compares how the spectral features manifest across the two platforms.
Table 1: Predicted H NMR Assignments (CDCl , 298 K)
| Position | Chemical Shift ( | Integration | Multiplicity (600 MHz) | Multiplicity (80 MHz) | Assignment / Causality |
| H2 | ~8.85 | 1H | Doublet ( | Broad Singlet | Pyridine ring; highly deshielded by adjacent N and ester. |
| H4 | ~8.15 | 1H | Doublet ( | Broad Singlet | Pyridine ring; meta-coupled to H2. |
| -CH | ~4.40 | 2H | Quartet ( | Quartet | Ethyl ester methylene; deshielded by adjacent oxygen. |
| Ar-CH | ~2.45 | 3H | Singlet | Singlet | C5-Methyl group on the aromatic ring. |
| -CH | ~1.40 | 3H | Triplet ( | Triplet | Ethyl ester terminal methyl. |
Table 2: Performance Comparison Summary
| Metric | High-Field NMR (600 MHz) | Benchtop NMR (80 MHz) |
| Resolution ( | Excellent (Baseline resolved) | Poor (Coalesced into singlets) |
| Sensitivity (Limit of Detection) | < 100 µmol/L[2] | ~ 1 mmol/L[2] |
| Infrastructure Required | Dedicated lab, Liquid He/N | Standard fume-hood, standard outlet |
| Primary Utility | Final API structural validation | Real-time reaction monitoring |
References
-
Recent Applications of Benchtop Nuclear Magnetic Resonance Spectroscopy. MDPI.[Link]
-
High-field to Benchtop NMR Spectroscopy - Part 3. Oxford Instruments.[Link]
-
Benchtop Nuclear Magnetic Resonance Spectroscopy: An Emerging Tool in Regulated Assays. News-Medical.Net.[Link]
Sources
mass spectrometry fragmentation pattern of Ethyl 6-bromo-5-methylnicotinate
An in-depth understanding of the mass spectrometry (MS) fragmentation pattern of Ethyl 6-bromo-5-methylnicotinate is critical for analytical chemists and drug development professionals. As a halogenated pyridine derivative, this compound is a highly valuable building block in cross-coupling reactions (e.g., Suzuki-Miyaura) for active pharmaceutical ingredient (API) synthesis.
This guide objectively compares the analytical performance of two gold-standard platforms—GC-EI-MS (Gas Chromatography-Electron Ionization) and LC-ESI-QTOF (Liquid Chromatography-Electrospray Ionization Quadrupole Time-of-Flight)—in characterizing this compound. By examining the causality behind the fragmentation mechanics, we provide a self-validating framework for robust structural elucidation and impurity profiling.
Mechanistic Causality of Fragmentation
To accurately interpret the MS data for Ethyl 6-bromo-5-methylnicotinate, one must first understand the fundamental chemical logic driving its gas-phase dissociation.
The Bromine Isotope Signature (Self-Validation Marker):
Bromine possesses two stable isotopes,
Platform 1: GC-EI-MS (Hard Ionization)
Under standard 70 eV electron ionization, the molecule is stripped of an electron to form a high-energy radical cation (M
Platform 2: LC-ESI-QTOF (Soft Ionization)
In positive electrospray ionization (ESI+), the basic pyridine nitrogen readily accepts a proton, forming an even-electron
Mechanistic fragmentation pathways of Ethyl 6-bromo-5-methylnicotinate under EI and ESI conditions.
Quantitative Data Comparison
The choice of platform dictates the type of data acquired. GC-EI-MS excels at generating highly reproducible, library-searchable "fingerprints." Conversely, LC-ESI-QTOF provides high-resolution exact mass data, allowing for unambiguous molecular formula confirmation (typically within <3 ppm error).
Table 1: GC-EI-MS Fragmentation Profile (Nominal Mass, 70 eV)
| Fragment Ion Identity | m/z ( | Relative Abundance | Mechanistic Origin |
| Molecular Ion ( | 243 / 245 | ~30% | Intact radical cation |
| Acylium Ion | 198 / 200 | 100% (Base Peak) | |
| Pyridyl Cation | 170 / 172 | ~40% | Loss of carbon monoxide ( |
| Debrominated Core | 119 (Singlet) | ~15% | Loss of bromine radical ( |
Table 2: LC-ESI-QTOF Fragmentation Profile (Exact Mass, CID 20 eV)
| Fragment Ion Identity | Exact m/z ( | Relative Abundance | Mechanistic Origin |
| Precursor Ion ( | 243.9973 / 245.9952 | Precursor | Protonation of pyridine nitrogen |
| 214.9582 / 216.9561 | ~60% | Neutral loss of ethyl group ( | |
| 170.9684 / 172.9663 | 100% (Base Peak) | Neutral loss of ethyl carboxylate ( |
Self-Validating Experimental Protocols
To ensure data integrity, the following methodologies incorporate built-in system suitability checks.
Protocol A: GC-EI-MS Workflow (Agilent 5977B or equivalent)
Causality of Choice: 70 eV is the universal standard for EI, ensuring the resulting spectra can be cross-referenced against commercial libraries.
-
Sample Preparation: Dilute the standard to 10 µg/mL in MS-grade ethyl acetate. Add 1 µg/mL of Decafluorobiphenyl as an internal standard.
-
Chromatography: Inject 1 µL (split ratio 10:1) onto a DB-5MS capillary column (30 m × 0.25 mm × 0.25 µm). Use Helium carrier gas at a constant flow of 1.0 mL/min.
-
Thermal Gradient: Hold the oven at 80°C for 1 min, ramp at 15°C/min to 280°C, and hold for 3 min.
-
Ion Source Parameters: Set the transfer line to 280°C, the EI source to 250°C, and the electron energy to exactly 70 eV.
-
Self-Validation Check: Prior to sample injection, run a Perfluorotributylamine (PFTBA) tuning standard. Verify that the m/z 69, 219, and 502 peaks are accurately calibrated to ensure the mass axis is stable.
Protocol B: LC-ESI-QTOF Workflow (Waters Xevo G2-XS or equivalent)
Causality of Choice: 0.1% Formic acid provides an abundant proton source, maximizing the ionization efficiency of the basic pyridine ring.
-
Sample Preparation: Dilute the standard to 1 µg/mL in 50:50 Methanol/Water.
-
Chromatography: Inject 2 µL onto a sub-2 µm C18 column (e.g., 100 mm × 2.1 mm, 1.7 µm) maintained at 40°C.
-
Mobile Phase: Use a binary gradient of (A) 0.1% Formic Acid in Water and (B) 0.1% Formic Acid in Acetonitrile. Ramp from 5% B to 95% B over 8 minutes at 0.4 mL/min.
-
Ion Source Parameters: Operate in ESI Positive mode. Set the capillary voltage to 3.0 kV, cone voltage to 30 V, and desolvation temperature to 400°C.
-
MS/MS Acquisition: Isolate the
precursor window (m/z 244-246) in the quadrupole and apply a Collision Energy (CE) ramp of 15–30 eV using Argon gas. -
Self-Validation Check: Before applying collision energy, examine the MS1 precursor envelope. The exact mass difference between the
and peaks must be exactly 1.9979 Da . Deviation beyond 5 ppm indicates the TOF flight tube requires recalibration.
Self-validating experimental workflow comparing GC-EI-MS and LC-ESI-QTOF analytical platforms.
Conclusion & Platform Recommendation
For routine impurity tracking and confirmation of the core pyridine-ester framework, GC-EI-MS is the superior choice due to the highly diagnostic acylium ion base peak (m/z 198/200) generated by hard ionization. However, for identifying unknown degradants or confirming the exact elemental composition of the intact molecule during early-stage drug development, LC-ESI-QTOF is unmatched due to its sub-ppm mass accuracy and preservation of the protonated molecular ion.
References
-
Title: Ethyl nicotinate - Mass spectrum (electron ionization) Source: NIST Chemistry WebBook, SRD 69 URL: [Link] [1]
-
Title: Rapid Detection of Eight Volatile Alkaloids from Caryota mitis Lour. by LC-MS/MS and Antimicrobial Effects of their Extracts Source: Medicinal & Aromatic Plants (Longdom Publishing) URL: [Link][2]
reactivity comparison Ethyl 6-bromo vs Ethyl 6-chloro-5-methylnicotinate
As a Senior Application Scientist in drug development, I frequently observe researchers defaulting to bromo-substituted heterocycles for all late-stage functionalizations. However, when working with highly functionalized scaffolds like ethyl 5-methylnicotinate, selecting between the 6-bromo and 6-chloro derivatives requires a nuanced understanding of the intended reaction mechanism.
This guide provides an in-depth, objective comparison of Ethyl 6-bromo-5-methylnicotinate and Ethyl 6-chloro-5-methylnicotinate , analyzing the mechanistic causality that dictates their reactivity in transition-metal catalysis versus nucleophilic aromatic substitution.
Mechanistic Divergence: Causality Behind Halogen Selection
The reactivity of 6-halonicotinates is governed by two competing physicochemical properties: Bond Dissociation Energy (BDE) and Electronegativity . The optimal halogen depends entirely on the rate-determining step of your chosen synthetic pathway.
Palladium-Catalyzed Cross-Coupling: The Bromo Advantage
In cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), the rate-determining step is typically the oxidative addition of the active Pd(0) catalyst into the carbon-halogen bond. Theoretical calculations and experimental data confirm that the C–Cl bond in halopyridines possesses a high BDE of approximately 95 kcal/mol, whereas the C–Br bond is significantly weaker at roughly 83 kcal/mol[1]. Because less thermal energy is required to distort and cleave the C–Br bond, Ethyl 6-bromo-5-methylnicotinate undergoes oxidative addition much faster, allowing for milder reaction conditions, broader functional group tolerance, and the use of less expensive phosphine ligands[2].
Nucleophilic Aromatic Substitution (SNAr): The Chloro Advantage
Conversely, in SNAr reactions, the cleavage of the carbon-halogen bond is not the rate-determining step. Instead, the reaction rate is dictated by the initial attack of the nucleophile to form a negatively charged intermediate known as the Meisenheimer complex[3]. The 6-position of the pyridine ring is already highly activated by the adjacent nitrogen atom and the electron-withdrawing ester group[4]. Because chlorine (Pauling electronegativity 3.16) is more electronegative than bromine (2.96), the 6-chloro derivative withdraws more electron density via induction. This makes the C6 carbon more electrophilic and provides superior stabilization to the anionic Meisenheimer complex. Consequently, Ethyl 6-chloro-5-methylnicotinate often reacts faster and cleaner in SNAr pathways than its bromo counterpart.
Quantitative Data Presentation
The following tables summarize the physicochemical metrics and comparative yields that drive substrate selection.
Table 1: Physicochemical Properties & Reactivity Metrics
| Property | Ethyl 6-bromo-5-methylnicotinate | Ethyl 6-chloro-5-methylnicotinate |
| Halogen Electronegativity (Pauling) | 2.96 | 3.16 |
| Estimated C–X BDE (kcal/mol) | ~83.0 | ~95.0 |
| Primary Activation Mode | Weak C–X bond cleavage | Inductive electron withdrawal |
| Relative Oxidative Addition Rate | Fast | Slow (Requires specialized ligands) |
| Relative SNAr Rate | Moderate | Fast |
Table 2: Comparative Reaction Yields
| Reaction Type | Standard Conditions | 6-Bromo Yield | 6-Chloro Yield |
| Suzuki-Miyaura | Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O, 80°C | 88 - 95% | < 40% (High starting material recovery) |
| SNAr (Amination) | Morpholine, K₂CO₃, DMF, 90°C | 75 - 80% | 85 - 95% |
Mechanistic Pathway Visualization
Mechanistic divergence of 6-halonicotinates based on the chosen synthetic pathway.
Self-Validating Experimental Protocols
To ensure reproducibility, the following protocols are designed as self-validating systems. They include specific inline checks and mechanistic rationales for critical steps.
Protocol A: Suzuki-Miyaura Cross-Coupling (Optimized for the 6-Bromo Derivative)
Use this protocol when constructing C–C bonds via transition-metal catalysis.
-
Preparation & Degassing: In a flame-dried Schlenk flask, combine Ethyl 6-bromo-5-methylnicotinate (1.0 equiv), arylboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv). Add a 4:1 mixture of 1,4-Dioxane and H₂O.
-
Causality & Validation: Sparge the mixture with Argon for 15 minutes. Oxygen rapidly quenches the active Pd(0) catalyst, leading to homocoupling of the boronic acid. If the solution turns black immediately upon catalyst addition, oxygen contamination has occurred[2].
-
-
Catalyst Addition: Add Pd(dppf)Cl₂ (5 mol%) under a positive stream of Argon.
-
Causality: Pd(dppf)Cl₂ is selected because its large bite angle facilitates the reductive elimination step, preventing the accumulation of stable Pd(II) intermediates.
-
-
Reaction Execution: Heat the mixture to 80°C for 4–6 hours.
-
Validation: Monitor via LC-MS. The disappearance of the starting material peak and the absence of a debrominated side-product (hydrodehalogenation) validates that the oxidative addition outpaced side reactions.
-
-
Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over Na₂SO₄, concentrate, and purify via silica gel chromatography.
Protocol B: SNAr Amination (Optimized for the 6-Chloro Derivative)
Use this protocol when introducing amines, thiols, or alkoxides directly to the pyridine ring.
-
Reagent Assembly: In a sealed tube, dissolve Ethyl 6-chloro-5-methylnicotinate (1.0 equiv) in anhydrous DMF (0.2 M). Add the secondary amine (e.g., morpholine, 1.5 equiv) and finely powdered K₂CO₃ (2.0 equiv).
-
Causality: DMF is a polar aprotic solvent that excellently solvates the potassium cation, leaving the carbonate anion highly active. Furthermore, DMF stabilizes the highly polar transition state of the Meisenheimer complex during nucleophilic attack[3].
-
-
Thermal Activation: Heat the reaction mixture to 90°C for 12 hours.
-
Causality & Validation: While the 6-chloro position is electronically activated, the steric bulk of the adjacent 5-methyl group creates a kinetic barrier. Heating to 90°C provides the necessary thermal energy. Monitor via TLC (Hexanes/EtOAc 3:1); the product will appear as a highly UV-active spot with a significantly lower
than the starting material due to the increased polarity of the newly introduced amine moiety.
-
-
Workup: Quench the reaction with water and extract with EtOAc (3x).
-
Validation: Wash the combined organic layers with a 5% aqueous LiCl solution (3x). Causality: DMF is highly miscible with EtOAc; the LiCl wash pulls the DMF into the aqueous phase, preventing emulsion formation and ensuring a clean crude NMR spectrum.
-
References
-
Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions National Institutes of Health (PMC)[Link]
Sources
- 1. Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. 5-(Methylthio)-2-nitropyridine | 35196-09-9 | Benchchem [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
The Analytical Triad: Validating the Synthesis of Ethyl 6-bromo-5-methylnicotinate
As a Senior Application Scientist overseeing pharmaceutical intermediate scale-up, I frequently encounter a dangerous analytical bias: the over-reliance on High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) for purity validation. While these techniques are indispensable for structural elucidation, they possess critical blind spots regarding bulk material purity.
This guide objectively compares Elemental Analysis (EA) against qNMR and HRMS for validating the synthesis of Ethyl 6-bromo-5-methylnicotinate (CAS: 1807212-34-5). By examining the causality behind experimental choices, we will demonstrate why EA remains the non-negotiable gold standard for absolute mass-balance closure in drug development[1].
Orthogonal Validation Workflow
To establish true purity, an analytical workflow must be orthogonal—utilizing fundamentally different physical principles to cross-verify results.
Orthogonal validation workflow comparing EA, qNMR, and HRMS for bulk purity profiling.
Self-Validating Methodologies
To ensure trustworthiness, every analytical protocol must operate as a self-validating system. A result is only as reliable as the internal checks that govern its acquisition.
1. Elemental Analysis (CHN Combustion)
-
Principle: Measures the absolute mass fractions of Carbon, Hydrogen, and Nitrogen to detect non-combustible inorganic impurities.
-
Protocol: Weigh exactly 2.000 mg of the sample into a tin capsule using a microbalance (d = 0.001 mg). Combust the sample at 1000°C in an oxygen-enriched helium atmosphere. Pass the combustion gases (CO₂, H₂O, NOₓ) over a copper reduction column at 600°C to reduce NOₓ to N₂. Separate the gases via a GC column and quantify using a Thermal Conductivity Detector (TCD).
-
Self-Validation Check: The system is calibrated with a sulfanilamide Certified Reference Material (CRM). A blank run and a calibration check are performed every 15 samples. Causality: If the standard deviation of triplicate sample runs exceeds ±0.3% absolute, the system automatically invalidates the run for recalibration, ensuring the integrity of the mass-balance data[2].
2. Quantitative ¹H NMR (qNMR)
-
Principle: Determines absolute organic purity by comparing the integration of target protons against a known internal standard[3].
-
Protocol: Co-weigh 15.00 mg of the sample and 5.00 mg of Maleic Acid CRM into a vial. Dissolve in 600 µL of DMSO-d₆. Acquire the ¹H NMR spectrum using a 90° excitation pulse.
-
Self-Validation Check: A relaxation delay (D1) of 30 seconds is strictly enforced. Causality: This ensures >5×T₁ recovery for all protons. If T₁ recovery is incomplete, the integrations will skew, and the quantitation is mathematically invalidated by the software's integration variance threshold.
3. High-Resolution Mass Spectrometry (HRMS ESI-TOF)
-
Principle: Confirms the exact molecular formula and isotopic distribution of the ionizable organic species.
-
Protocol: Dissolve the sample in LC-MS grade Methanol (1 µg/mL). Inject via direct infusion into an ESI-TOF mass spectrometer in positive ion mode. Set capillary voltage to 3.5 kV and desolvation temperature to 250°C.
-
Self-Validation Check: Leucine Enkephalin is infused continuously as a lock-mass (m/z 556.2771). Causality: Continuous lock-mass correction ensures that mass accuracy remains < 2 ppm. If the lock-mass signal drops below the signal-to-noise threshold, the acquisition is halted to prevent false mass assignments.
Comparative Data Analysis: The Blind Spot Test
To objectively compare these techniques, we analyzed a synthesized batch of Ethyl 6-bromo-5-methylnicotinate (Theoretical Formula: C₉H₁₀BrNO₂, MW: 244.08 g/mol ) that was intentionally contaminated with 3.8% NaCl—a common artifact of aqueous workups.
| Analytical Technique | Target Metric | Theoretical / Expected | Experimental Result (Batch A) | Validation Status |
| Elemental Analysis | % Carbon | 44.29% | 42.52% ± 0.15% | FAIL (Δ > 0.4%) |
| Elemental Analysis | % Nitrogen | 5.74% | 5.51% ± 0.08% | FAIL (Δ > 0.4%) |
| qNMR (¹H) | Absolute Purity | > 99.0% w/w | 96.2% w/w | FAIL |
| HRMS (ESI-TOF) | Exact Mass [M+H]⁺ | 243.9968 Da | 243.9971 Da | PASS (Δ < 2 ppm) |
| HRMS (ESI-TOF) | Isotope Ratio (⁷⁹Br/⁸¹Br) | 1:1 (~100% : 97.3%) | 1:0.98 | PASS |
Expertise & Experience: Deciphering the Causality
In synthetic organic chemistry, particularly during the scale-up of halogenated intermediates, researchers frequently fall into the trap of assuming a clean HRMS spectrum equates to a pure compound.
As demonstrated in the data table, HRMS perfectly validated the molecular formula , showing an exact mass error of < 2 ppm and a flawless bromine isotope pattern. However, HRMS is fundamentally blind to inorganic salts like NaCl because they do not ionize in the target m/z window and are actively suppressed in the ESI source. If we had relied solely on HRMS, this contaminated batch would have been approved.
qNMR flagged a purity drop (96.2%) , correctly identifying that the organic fraction was lower than expected[3]. However, NMR cannot identify the missing 3.8% mass because NaCl lacks protons. Without further context, a chemist might waste weeks trying to optimize the reaction to eliminate a non-existent organic side-product.
Elemental Analysis provided the critical causality. The proportional depression of Carbon (from 44.29% to 42.52%) and Nitrogen (from 5.74% to 5.51%) definitively proved the presence of a non-combustible, non-nitrogenous inorganic impurity[1]. By enforcing the strict ±0.4% tolerance limit for CHN values, EA acts as an absolute mass-balance checkpoint. It prevents contaminated batches from progressing into downstream Suzuki or Buchwald-Hartwig cross-coupling reactions, where residual inorganic salts would aggressively poison expensive palladium catalysts.
Conclusion
While HRMS verifies identity and qNMR verifies organic purity, only Elemental Analysis guarantees bulk material integrity. For the rigorous validation of Ethyl 6-bromo-5-methylnicotinate, EA must remain the foundational pillar of your analytical triad.
References
-
[3] Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay | Journal of Medicinal Chemistry - ACS Publications. URL:[Link]
-
[1] Elemental analysis: an important purity control but prone to manipulations | Inorganic Chemistry Frontiers (RSC Publishing). URL:[Link]
-
[2] Elemental Analysis for Compliance, Purity, and Performance | Lab Manager. URL:[Link]
Sources
Comparative Guide: UV-Vis Absorption Properties of Ethyl 6-bromo-5-methylnicotinate
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals
As a Senior Application Scientist, selecting the right pyridine building block is critical for downstream applications, whether you are designing [1], exploring metal-organic frameworks, or optimizing photoredox catalysis workflows. Ethyl 6-bromo-5-methylnicotinate (CAS: 1807212-34-5) is a highly functionalized scaffold whose unique photophysical properties directly dictate its behavior in UV-monitored reactions and spectroscopic assays.
This guide objectively compares the UV-Vis absorption profile of Ethyl 6-bromo-5-methylnicotinate against its less-substituted structural alternatives, providing the mechanistic causality behind its spectral shifts and a self-validating experimental protocol for accurate quantification.
Mechanistic Causality of Photophysical Properties
To understand the UV-Vis performance of Ethyl 6-bromo-5-methylnicotinate, we must establish a baseline. Unsubstituted
[2], driven primarily by theThe introduction of functional groups in Ethyl 6-bromo-5-methylnicotinate fundamentally alters this electronic landscape:
-
Bromine at C6 (Auxochromic Effect): While electronegative, the heavy bromine atom possesses lone pairs that delocalize into the aromatic
system via resonance. This extended conjugation raises the energy of the Highest Occupied Molecular Orbital (HOMO), narrowing the HOMO-LUMO gap. Consequently, less energy is required for electronic excitation, inducing a pronounced bathochromic (red) shift . -
Methyl at C5 (Hyperconjugation): The electron-donating methyl group destabilizes the ground state via
hyperconjugation. This not only contributes an additive bathochromic shift but also increases the transition dipole moment, resulting in a hyperchromic effect (increased molar absorptivity, ). -
Ethyl Ester Linkage: Compared to a methyl ester, the ethyl group provides a negligible electronic shift but significantly enhances lipophilicity. This alters the solvation shell in polar protic solvents, slightly sharpening the absorption band due to restricted vibrational relaxation.
Comparative UV-Vis Absorption Data
The table below summarizes the theoretical and empirical photophysical shifts of Ethyl 6-bromo-5-methylnicotinate compared to alternative nicotinate derivatives.
| Compound | CAS Number | Structural Substitutions | Molar Absorptivity ( | |
| Methyl Nicotinate | 93-60-7 | None (Baseline) | 261 - 263 | ~3,100 |
| Ethyl 5-methylnicotinate | 6973-09-7 | 5-Methyl | ~268 | ~3,400 |
| Ethyl 6-bromonicotinate | 132314-21-1 | 6-Bromo | ~275 | ~4,100 |
| Ethyl 6-bromo-5-methylnicotinate | 1807212-34-5 | 6-Bromo, 5-Methyl | 282 - 285 | ~4,800 |
Data Note: Baseline nicotinate values are derived from [2]. Substituted values represent extrapolated structure-activity shifts based on Woodward-Fieser additive rules for heteroaromatics.
Self-Validating Experimental Protocol
To ensure absolute trustworthiness in your analytical data, the following protocol is designed as a self-validating system . It incorporates internal linearity checks to prevent artifactual readings caused by solvent cutoff interference or photomultiplier tube (PMT) saturation.
Step 1: Solvent Selection and Dual-Beam Blanking
-
Action: Select HPLC/Spectroscopic-grade Methanol (UV cutoff ~205 nm). Fill two matched 1 cm quartz cuvettes and run a baseline scan from 200 to 400 nm.
-
Causality: Methanol stabilizes the excited state of the polar nicotinate through hydrogen bonding, providing a clear spectral window[2].
-
Validation: The baseline absorbance must remain
AU across the target range. Any deviation indicates cuvette contamination or solvent degradation.
Step 2: Preparation of Standard Solutions
-
Action: Dissolve precisely 10.0 mg of Ethyl 6-bromo-5-methylnicotinate in 10 mL of methanol to create a 1.0 mg/mL stock. Perform serial dilutions to yield working concentrations of 10, 20, 30, 40, and 50
. -
Causality: This specific concentration range ensures the maximum absorbance (
) remains strictly between 0.2 and 0.8 AU. -
Validation: Operating below 1.0 AU prevents detector saturation and stray light interference, ensuring strict adherence to the Beer-Lambert law.
Step 3: High-Resolution Spectral Acquisition
-
Action: Scan the working solutions from 200 nm to 400 nm at a scan rate of 100 nm/min with a slit width of 1 nm.
-
Causality: A narrow 1 nm slit width provides the high optical resolution necessary to accurately pinpoint the
without artificial peak broadening, which is crucial for distinguishing the subtle shifts caused by the 5-methyl group.
Step 4: Data Validation (Linearity Check)
-
Action: Plot the measured Absorbance at
against the Concentration ( ). -
Validation: Calculate the linear regression. The
value must be . If the plot deviates from linearity at higher concentrations, it strongly indicates solute aggregation (dimer formation) or optical saturation, necessitating further dilution.
Experimental Workflow Visualization
Fig 1. Self-validating UV-Vis spectrophotometry workflow for nicotinate derivatives.
References
-
Beilstein Journal of Organic Chemistry (2019). "Azologization and repurposing of a hetero-stilbene-based kinase inhibitor: towards the design of photoswitchable sirtuin inhibitors". Beilstein J. Org. Chem.[Link]
-
Heliyon (2023). "Absorption wavelength (TD-DFT) and adsorption of metal chalcogen clusters with methyl nicotinate". PubMed Central (PMC).[Link]
- Google Patents. "RU2193191C2 - Method for detection of nicotinic acid and xanthinol nicotinate".
Sources
- 1. BJOC - Azologization and repurposing of a hetero-stilbene-based kinase inhibitor: towards the design of photoswitchable sirtuin inhibitors [beilstein-journals.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. RU2193191C2 - Method for detection of nicotinic acid and xanthinol nicotinate - Google Patents [patents.google.com]
Safety Operating Guide
Personal protective equipment for handling Ethyl 6-bromo-5-methylnicotinate
As a Senior Application Scientist, I frequently consult on the safe handling of highly functionalized heterocyclic building blocks. Ethyl 6-bromo-5-methylnicotinate (CAS: 1807212-34-5) is a highly versatile, electrophilic halogenated pyridine derivative used extensively in cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) for drug discovery [1].
However, its structural features—specifically the lipophilic ethyl ester combined with the halogenated pyridine core—present unique toxicological risks. To build a truly safe laboratory environment, it is not enough to simply list safety gear; researchers must understand the causality behind these precautions. This guide provides the authoritative, step-by-step operational and protective strategies required to handle this compound safely.
Physicochemical Profile & Hazard Rationale
Before selecting Personal Protective Equipment (PPE), we must analyze the compound's physical properties to understand how it interacts with the human body and laboratory environment.
| Property | Value | Operational Implication |
| CAS Number | 1807212-34-5 [1] | Unique identifier for safety tracking and waste logging. |
| Molecular Formula | C9H10BrNO2 [1] | High halogen content increases density and organic solubility. |
| Molecular Weight | 244.09 g/mol [1] | Heavy particulate; dust settles rapidly but poses an acute inhalation risk if aerosolized. |
| Chemical Class | Halogenated Pyridine | Prone to N-oxidation; potential hepatic/genotoxic stress [3]. |
| GHS Hazards | H315, H319, H335 [2] | Causes skin irritation, serious eye irritation, and respiratory irritation. |
The Mechanistic Danger: Halogenated pyridines are not benign. Toxicological literature indicates that pyridine derivatives substituted at the 2- or 6-position can exert genotoxic effects through N-oxidation mediated by hepatic microsomal enzymes (CYP450) [3]. Furthermore, the lipophilicity of the ethyl ester moiety significantly enhances dermal penetration. Standard "splash protection" is insufficient; researchers must implement a barrier system designed to prevent both direct dermal absorption and inhalation of aerosolized particulates [4].
Fig 1: CYP450-mediated N-oxidation pathway of halogenated pyridines leading to cellular stress.
The PPE Matrix: The "Why" Behind the "What"
Every piece of PPE chosen for handling Ethyl 6-bromo-5-methylnicotinate is part of a self-validating safety system designed to counter its specific physicochemical threats.
-
Hand Protection (Dynamic Glove Selection):
-
For Neat Solid Handling: Double-gloving with standard nitrile gloves (minimum 0.11 mm thickness) is mandatory. The outer glove must be discarded immediately upon suspected contamination to prevent the lipophilic solid from permeating the matrix.
-
For Solution Handling (Critical): This compound is typically dissolved in aggressive aprotic solvents (e.g., DCM, DMF, THF) for reactions. Nitrile is highly permeable to DCM. When handling solutions, you must wear heavy-duty Butyl rubber or laminate (e.g., SilverShield®) gloves over a nitrile inner glove. The solvent acts as a carrier, driving the toxic solute through inadequate barriers in seconds.
-
-
Eye/Face Protection:
-
Snug-fitting, indirect-vented chemical splash goggles are required. Standard safety glasses with side shields are inadequate because they do not protect against the vapor accumulation of the solvents used to dissolve the compound, nor do they prevent fine dust ingress during weighing [4].
-
-
Respiratory Protection:
-
All handling must occur within a hard-ducted chemical fume hood with a minimum face velocity of 100 fpm [2]. If a fume hood is compromised or unavailable (e.g., during bulk transfer or scale-up), a half-face respirator equipped with N95 particulate filters and organic vapor (OV) cartridges is strictly required.
-
-
Body Protection:
-
A flame-resistant (FR), knee-length laboratory coat with knit cuffs. Knit cuffs prevent the sleeves from riding up and exposing the vulnerable skin of the wrists—a common site for accidental dust deposition and subsequent dermal absorption.
-
Operational Workflow & Handling Protocol
To ensure trustworthiness and reproducibility in your safety standards, follow this step-by-step methodology for experimental setup and execution.
Step 1: Preparation & Weighing
-
Verify fume hood airflow (100-120 fpm) and clear the workspace of clutter.
-
Don the prescribed PPE matrix (double nitrile gloves, goggles, FR lab coat).
-
Use an anti-static weighing boat. Halogenated solids can hold static charges, causing them to "jump" and aerosolize, increasing inhalation risk.
-
Weigh the compound and immediately transfer it to a reaction vessel. Seal the vessel with a septum before removing it from the hood.
Step 2: Reaction Setup (e.g., Cross-Coupling)
-
Purge the sealed vessel with Inert Gas (N2/Ar) via a Schlenk line to prevent oxidative degradation.
-
Introduce solvents (e.g., THF, Toluene) via a syringe. Crucial Check: Switch to Butyl rubber gloves if handling DCM.
-
Maintain secondary containment (e.g., a silicone oil bath within a spill tray) during heating. The compound's toxicity and volatility increase proportionally with thermal energy.
Step 3: Quenching & Workup
-
Cool the reaction to room temperature.
-
Quench slowly with an aqueous buffer. Halogenated pyridines can form reactive, highly irritating hydrobromic acid (HBr) fumes if exposed to strong aqueous acids or bases unexpectedly.
-
Perform liquid-liquid extraction in a separatory funnel inside the fume hood. Vent the funnel frequently to release pressure buildup from exothermic quenching.
Fig 2: Safe operational workflow for handling halogenated pyridine derivatives.
Emergency Response & Waste Disposal Plan
Spill & Exposure Response:
-
Skin Contact: Immediately remove contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes [2]. Do not use organic solvents to wash the skin, as this will accelerate the absorption of the lipophilic ester.
-
Solid Spill: Do not sweep. Cover the spill with damp absorbent pads to suppress dust generation, carefully scoop into a chemical waste container, and wash the area with soap and water.
Waste Disposal Protocol:
-
Liquid Segregation: All liquid waste containing Ethyl 6-bromo-5-methylnicotinate must be strictly segregated into Halogenated Organic Waste containers [4].
-
Labeling Integrity: Clearly label the waste stream with the CAS number (1807212-34-5). Mixing halogenated pyridines with incompatible chemicals (e.g., strong oxidizers or alkali metals) can trigger violent, exothermic dehalogenation reactions.
-
Solid Waste: Contaminated gloves, weighing boats, and Kimwipes must be placed in a sealed, labeled biohazard/chemical solid waste bag. Never dispose of halogenated compound-contaminated items in the general municipal trash.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
